5-(2-Phenyleth-1-Ynyl)Nicotinic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-phenylethynyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-8-12(9-15-10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZBANECHYHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381338 | |
| Record name | 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-69-7 | |
| Record name | 5-(2-Phenylethynyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a phenylethynyl group at the 5-position of the pyridine ring, presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, and potential biological activities, to support ongoing research and development efforts.
Core Physicochemical Properties
Chemical Identification
| Property | Value | Reference |
| IUPAC Name | 5-(2-Phenyleth-1-ynyl)pyridine-3-carboxylic acid | [2] |
| Synonyms | 5-(Phenylethynyl)nicotinic acid, 5-(2-Phenyl-1-ynyl)nicotinic acid | [1][2] |
| CAS Number | 175203-69-7 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Canonical SMILES | O=C(O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 | |
| InChI Key | DXJZBANECHYHRT-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Solid | [1] |
| Melting Point | 117-119 °C | Data for the corresponding methyl ester, Methyl 5-(2-phenylethynyl)nicotinate. |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in dichloromethane and chloroform; Limited solubility in water. | Data for the corresponding methyl ester. Quantitative data for the acid is not available. |
| Purity | Typically available at 95-97% | [1] |
| Storage | Store in an inert atmosphere at room temperature. | [1] |
Synthesis and Analysis
The synthesis of 5-(2-phenylethynyl)nicotinic acid can be achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Synthetic Workflow
A plausible synthetic route involves the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with phenylacetylene.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of 5-(2-phenylethynyl)nicotinic acid.
-
Reactant Preparation : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromonicotinic acid (1 equivalent) and phenylacetylene (1.1-1.5 equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
-
Catalyst Addition : To the stirred solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.1 equivalents).
-
Base Addition : Add a suitable base, such as triethylamine (Et₃N, 2-3 equivalents), to the reaction mixture.
-
Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield 5-(2-phenylethynyl)nicotinic acid.
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for the analysis and quantification of 5-(2-phenylethynyl)nicotinic acid.
3.3.1 HPLC Method Development
A reverse-phase HPLC method can be developed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for the separation and analysis of this compound. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the compound's maximum absorbance.
3.3.2 LC-MS/MS for Sensitive Detection
For highly sensitive and selective quantification in biological matrices, an LC-MS/MS method is recommended. After chromatographic separation, the compound can be detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides high specificity and reduces matrix interference.
Spectroscopic Data
While specific spectra for 5-(2-phenylethynyl)nicotinic acid are not widely available, the following are expected characteristic spectroscopic features based on its structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their substitution. The protons of the phenyl group will also resonate in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carboxylic acid carbon will appear at the downfield end of the spectrum (around δ 165-175 ppm). The alkynyl carbons will have characteristic shifts in the range of δ 80-100 ppm. The remaining signals will correspond to the carbons of the pyridine and phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C≡C stretch from the alkyne group (around 2100-2260 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry
The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns may involve the loss of the carboxyl group or cleavage of the phenylethynyl moiety.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of 5-(2-phenylethynyl)nicotinic acid is limited. However, the broader class of nicotinic acid derivatives has been extensively studied, revealing a wide range of pharmacological effects.
Postulated Biological Activities
Based on the activities of structurally related compounds, 5-(2-phenylethynyl)nicotinic acid may exhibit:
-
Anti-inflammatory Activity : Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[3]
-
Antimicrobial Activity : Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activities.[4]
-
Anticancer Activity : Some nicotinic acid derivatives have shown potential as anticancer agents, possibly through the inhibition of key enzymes involved in cancer progression.[5]
-
Enzyme Inhibition : The pyridine nitrogen and the overall electronic structure of the molecule suggest potential for interaction with the active sites of various enzymes. For instance, nicotinic acid itself has been shown to inhibit cytochrome P450 enzymes.[6]
Potential Signaling Pathway Modulation
The biological effects of nicotinic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. A potential mechanism of action for a compound like 5-(2-phenylethynyl)nicotinic acid, particularly in the context of cancer, could involve the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.
Safety and Handling
This compound is associated with the following hazard statements:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a promising scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide has summarized the currently available information on its basic properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in drug discovery and development. The methodologies and data presented herein provide a foundation for researchers and scientists to build upon in their investigation of this and related compounds.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Phenylethynyl)nicotinic acid | 175203-69-7 [sigmaaldrich.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. The Role of Nicotinamide in Cancer Chemoprevention and Therapy [mdpi.com]
An In-Depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic acid, a molecule of interest in medicinal chemistry and materials science. This document details the compound's key identifiers, structural features, and a plausible synthetic route based on established chemical principles, supported by detailed, albeit generalized, experimental protocols.
Chemical Structure and Identification
This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a phenylethynyl substituent at the 5-position of the pyridine ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 5-(2-phenylethynyl)pyridine-3-carboxylic acid |
| CAS Number | 175203-69-7 |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| SMILES | O=C(O)c1cncc(c1)C#Cc1ccccc1 |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 5-halonicotinic acid derivative).[1]
The general synthetic strategy involves the coupling of a suitable 5-halonicotinic acid, such as 5-bromonicotinic acid, with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Synthetic Workflow Diagram:
References
An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid
CAS Number: 175203-69-7
Synonyms: 5-(Phenylethynyl)nicotinic acid
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a heterocyclic compound belonging to the pyridinecarboxylic acid class. Its structure, featuring a phenylethynyl group attached to the nicotinic acid backbone, positions it as a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical synthesis, potential biological activity as a modulator of the metabotropic glutamate receptor 5 (mGluR5), and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 223.23 g/mol . It is advisable to store this compound in an inert atmosphere at room temperature.
| Property | Value | Reference |
| CAS Number | 175203-69-7 | [1] |
| Molecular Formula | C14H9NO2 | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature | |
| InChI Key | DXJZBANECHYHRT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction. This method is a robust and widely used strategy for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of this compound from 5-bromonicotinic acid and phenylacetylene.
Materials:
-
5-Bromonicotinic acid
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinic acid, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base to the flask.
-
Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing of the reactants.
-
Slowly add phenylacetylene to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically between 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The reaction mixture is then typically subjected to an aqueous workup to remove the catalyst and other inorganic byproducts.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis workflow for this compound.
Biological Activity: mGluR5 Antagonism
The primary signaling pathway of mGluR5 involves its coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.
mGluR5 signaling pathway and the inhibitory role of an antagonist.
Reference Data for mGluR5 Antagonists
The following table provides data for well-characterized mGluR5 antagonists to offer a point of reference for the potential activity of this compound.
| Compound | Target | Assay | IC50 (nM) | Reference |
| MPEP | mGluR5 | Calcium Mobilization | 36 | [4] |
| MTEP | mGluR5 | Calcium Mobilization | 5.2 | |
| Fenobam | mGluR5 | Calcium Mobilization | 27 |
Note: Data for MTEP and Fenobam are from publicly available databases and are provided for comparative purposes.
Experimental Protocols: Characterization of mGluR5 Antagonism
A common method to assess the antagonist activity of a compound at the mGluR5 is through a calcium mobilization assay in a cell line expressing the receptor.
Calcium Mobilization Assay Protocol
Objective: To determine the potency of this compound as an antagonist of mGluR5 by measuring its ability to inhibit agonist-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
mGluR5 agonist (e.g., (S)-3,5-DHPG or Glutamate)
-
This compound (test compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-mGluR5 cells in appropriate medium.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the different concentrations of the test compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a solution of the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Initiate fluorescence reading to establish a baseline.
-
Using the instrument's liquid handling capabilities, add the agonist solution to all wells.
-
Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
-
Workflow for a calcium mobilization assay.
Conclusion
This compound is a synthetically accessible compound with the potential to act as a modulator of mGluR5. While further research is needed to fully elucidate its pharmacological profile, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. The methodologies outlined for its synthesis and biological evaluation are standard in the field and can be readily adapted for the comprehensive characterization of this and related molecules.
References
- 1. 175203-69-7|5-(Phenylethynyl)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. Metabotropic glutamate 5 receptor (mGluR5) antagonists decrease nicotine seeking, but do not affect the reinforcement enhancing effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on the stimulation of dopamine release evoked by nicotine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR5 antagonists that block calcium mobilization in vitro also reverse (S)-3,5-DHPG-induced hyperalgesia and morphine antinociceptive tolerance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanisms of Action of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct scientific literature is available for the specific compound "5-(2-Phenyleth-1-ynyl)nicotinic acid." This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on its structural components: the nicotinic acid core and the phenylethynyl substituent. The information provided is intended to serve as a foundational resource for research and development, drawing parallels from well-characterized molecules with similar structural motifs.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3).[1][2][3] While its specific biological activity is not extensively documented in publicly available literature, its structure suggests potential interactions with biological targets associated with both nicotinic acid and compounds containing a phenylethynyl group. This guide will explore two primary hypothetical mechanisms of action: 1) as a modulator of nicotinic acid receptors and related pathways, and 2) as a potential allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), a target for which many novel small molecules are being investigated, particularly in the context of neurodegenerative diseases like Parkinson's disease.[4][5]
Part 1: Nicotinic Acid-Related Mechanisms of Action
The nicotinic acid scaffold is the basis for this compound's potential activity as a modulator of pathways regulated by niacin.
Signaling Pathways
Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptors, hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and hydroxycarboxylic acid receptor 3 (HCA3).[6][7] Activation of these receptors, particularly HCA2, leads to a cascade of intracellular events.
Caption: Nicotinic Acid Receptor Signaling Pathway.
Experimental Protocols
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to HCA2 and HCA3 receptors.
-
Methodology:
-
Prepare cell membranes from CHO or HEK293 cells stably expressing human HCA2 or HCA3 receptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value determined from concentration-response curves.
-
2. cAMP Assay:
-
Objective: To measure the functional activity of the compound as an agonist or antagonist of HCA2/HCA3.
-
Methodology:
-
Culture CHO or HEK293 cells expressing HCA2 or HCA3.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of this compound and incubate.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Generate concentration-response curves to determine EC50 or IC50 values.
-
3. Anti-inflammatory Assays (e.g., NF-κB Reporter Assay):
-
Objective: To assess the anti-inflammatory potential of the compound.
-
Methodology:
-
Use a cell line (e.g., RAW 264.7 macrophages) stably transfected with an NF-κB luciferase reporter construct.
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate inflammation by adding an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
After incubation, lyse the cells and measure luciferase activity.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[8]
-
Quantitative Data
The following table summarizes data for known nicotinic acid receptor agonists.
| Compound | Receptor | Assay Type | Potency (EC50/IC50/Ki) | Reference |
| Nicotinic Acid | HCA2 | cAMP | ~0.5 µM | [7] |
| Nicotinic Acid | HCA3 | cAMP | ~50 µM | [6] |
| Acifran | HCA2 | Binding | ~1 µM | N/A |
| Niacin | HCA2 | Flushing | >80% of patients | [9] |
Part 2: Potential mGluR4 Positive Allosteric Modulator (PAM) Mechanism of Action
The phenylethynyl moiety is present in some known mGluR4 PAMs, suggesting that this compound could potentially act as such a modulator. mGluR4 is a Class C GPCR that is a target for the treatment of Parkinson's disease and other neurological disorders.[4][10]
Signaling Pathways
mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase. PAMs for mGluR4 do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate.[11]
Caption: mGluR4 Positive Allosteric Modulation Signaling.
Experimental Protocols
1. mGluR4 PAM Assay (Calcium Mobilization):
-
Objective: To determine if the compound acts as a PAM for mGluR4.
-
Methodology:
-
Use a cell line (e.g., HEK293) co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) that couples to the calcium signaling pathway.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Add the test compound at various concentrations.
-
Add a sub-maximal concentration of glutamate (EC20) to stimulate the receptor.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
A potentiation of the glutamate-induced calcium signal indicates PAM activity.
-
2. Electrophysiology Assay (Patch Clamp):
-
Objective: To measure the effect of the compound on mGluR4-mediated currents in neurons.
-
Methodology:
-
Prepare acute brain slices containing a region with high mGluR4 expression (e.g., striatum).
-
Perform whole-cell patch-clamp recordings from neurons in the slice.
-
Apply an mGluR4 agonist (e.g., L-AP4) to induce a change in membrane current or potential.
-
Co-apply the test compound with the agonist.
-
An enhancement of the agonist-induced electrical response indicates PAM activity.
-
Quantitative Data
The following table summarizes data for some known mGluR4 PAMs.
| Compound | Assay Type | Potency (EC50) | Efficacy (% of Glutamate Max) | Fold Shift | Reference |
| PHCCC | Calcium Mobilization | 4.1 µM | N/A | 5.5 | [12] |
| VU001171 | Calcium Mobilization | 650 nM | 141% | 36 | [12] |
| ADX88178 | Calcium Mobilization | 16 nM | N/A | N/A | [10] |
| Foliglurax | N/A | N/A | N/A | N/A | [13] |
Conclusion
While direct experimental data for this compound is scarce, its chemical structure provides a rational basis for investigating its potential mechanisms of action. As a nicotinic acid derivative, it may interact with HCA receptors, influencing lipid metabolism and inflammatory pathways. The presence of the phenylethynyl group also suggests a potential role as a positive allosteric modulator of mGluR4, a promising target for neurodegenerative disorders. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for the initial characterization and potential development of this and similar molecules. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C14H9NO2 | CID 2779236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(175203-69-7) 1H NMR [m.chemicalbook.com]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Foliglurax - Wikipedia [en.wikipedia.org]
Potential Biological Targets of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological targets of 5-(2-Phenyleth-1-ynyl)nicotinic acid is not currently available in the public domain. This guide, therefore, extrapolates potential biological targets based on the well-established pharmacology of its parent compound, nicotinic acid (niacin), and its derivatives. The structural similarity suggests that this compound is likely to interact with the same primary targets as nicotinic acid. Experimental verification is essential to confirm these potential activities.
Executive Summary
This compound is a derivative of nicotinic acid, a well-known B vitamin with significant lipid-modifying properties.[1][2][3] While specific biological targets for this particular analog have not been reported, its structural resemblance to nicotinic acid strongly suggests it may share similar pharmacological activities. The primary and most extensively studied target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5][6] Activation of this receptor in adipocytes is central to the anti-lipolytic effects of nicotinic acid.[7] Furthermore, nicotinic acid and its derivatives have been shown to influence other cellular processes, including triglyceride synthesis and inflammatory pathways. This technical guide provides a comprehensive overview of these potential biological targets, including associated signaling pathways, quantitative data for nicotinic acid, and detailed experimental protocols for target validation.
Primary Biological Target: GPR109A (HCA2 Receptor)
The most probable biological target for this compound is the GPR109A receptor. This receptor is a member of the G protein-coupled receptor family and is primarily expressed in adipocytes and immune cells such as Langerhans cells in the skin.[4][5] Nicotinic acid is a known agonist for GPR109A.[6]
GPR109A Signaling Pathway
Upon binding of an agonist like nicotinic acid, GPR109A couples to an inhibitory G protein (Gi). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids.[7] The net effect is a reduction in the release of free fatty acids from adipose tissue into the bloodstream.
Caption: GPR109A signaling pathway upon agonist binding.
Quantitative Data for Nicotinic Acid at GPR109A
The following table summarizes the reported potency of nicotinic acid at the human GPR109A receptor from various studies. This data serves as a benchmark for evaluating the potential activity of this compound.
| Parameter | Species | Assay Type | Reported Value (μM) | Reference |
| EC50 | Human | cAMP accumulation | 0.1 - 1.0 | [4] |
| EC50 | Human | β-arrestin recruitment | 0.3 - 1.5 | [6] |
| Ki | Human | Radioligand binding | 0.2 - 0.8 | [8] |
Other Potential Biological Targets
Based on the broader pharmacology of nicotinic acid and its derivatives, other potential biological targets for this compound could include enzymes involved in lipid metabolism and proteins in inflammatory pathways.
Diacylglycerol Acyltransferase-2 (DGAT2)
Nicotinic acid has been shown to inhibit the synthesis of triglycerides in the liver. One of the proposed mechanisms for this is the direct inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.
Modulation of Inflammatory Responses
Nicotinic acid can modulate inflammatory responses, partly through GPR109A activation on immune cells. This can lead to changes in the expression of various cytokines. Nicotinamide, a metabolite, has been shown to suppress interleukin (IL)-8, IL-6, IL-10, and tumor necrosis factor (TNF)-α in certain cellular contexts.[9]
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying and validating the biological targets of a novel compound like this compound.
Caption: A generalized workflow for novel drug target identification.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the potential biological activity of this compound.
GPR109A Activation Assay (cAMP Measurement)
Objective: To determine if this compound acts as an agonist at the GPR109A receptor by measuring its effect on intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound (test compound).
-
Nicotinic acid (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture HEK293-GPR109A cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and nicotinic acid in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add assay buffer containing IBMX to each well and incubate for 30 minutes at 37°C. c. Add the test compound or control to the wells. d. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
DGAT2 Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on the activity of the DGAT2 enzyme.
Materials:
-
Microsomes from cells overexpressing human DGAT2.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2).
-
[14C]-oleoyl-CoA (radioactive substrate).
-
1,2-diacylglycerol (substrate).
-
This compound (test compound).
-
A known DGAT2 inhibitor (positive control).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, DGAT2-containing microsomes, and 1,2-diacylglycerol.
-
Compound Addition: Add the test compound or control at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding [14C]-oleoyl-CoA.
-
Incubation: Incubate the reaction for 15-30 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane:water).
-
Lipid Extraction: Extract the lipids (including the [14C]-labeled triglycerides) using an organic solvent like heptane.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
While direct experimental evidence is lacking, the structural analogy of this compound to nicotinic acid provides a strong rationale for investigating its potential interaction with the GPR109A receptor as a primary biological target. Furthermore, other targets in lipid metabolism and inflammatory pathways, known to be modulated by nicotinic acid and its derivatives, warrant exploration. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological targets, which will be crucial in elucidating the pharmacological profile of this novel compound.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ozemedicine.com [ozemedicine.com]
An In-depth Technical Guide on 5-(2-Phenyleth-1-ynyl)nicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(2-phenyleth-1-ynyl)nicotinic acid, its derivatives, and analogs, with a focus on their synthesis, biological activity as metabotropic glutamate receptor 1 (mGluR1) antagonists, and the experimental methodologies used for their evaluation.
Introduction
This compound and its derivatives are a class of organic compounds based on a nicotinic acid scaffold. The presence of the phenylethynyl group at the 5-position of the pyridine ring is a key structural feature that has been explored for various medicinal chemistry applications.[1] These compounds have garnered interest for their potential biological activities, including anti-inflammatory and anticancer properties.[1] A significant area of investigation for analogs of this scaffold is their activity as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target implicated in various neurological and psychiatric disorders.
Synthesis
The core structure of this compound derivatives is typically synthesized via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]
General Synthesis Workflow
The synthesis generally proceeds as follows:
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
Halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid or 5-iodonicotinic acid)
-
Phenylacetylene
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halogenated nicotinic acid derivative, palladium catalyst, and copper(I) salt.
-
Add the anhydrous solvent and the amine base, and stir the mixture until all solids are dissolved.
-
Add phenylacetylene dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.
-
The residue is then purified, typically by column chromatography on silica gel, to yield the desired this compound derivative.
Biological Activity as mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[6] Dysregulation of mGluR1 signaling has been implicated in various disorders, making it an attractive therapeutic target. Antagonists of mGluR1 can block the signaling pathway activated by this receptor and have shown potential in preclinical models for conditions like pain, anxiety, and depression.
Quantitative Data
While specific quantitative data for this compound derivatives as mGluR1 antagonists is not extensively available in the public domain, the following table includes data for a well-characterized and highly potent mGluR1 antagonist, JNJ16259685, which serves as a critical reference compound for this class of molecules.
| Compound | Target | Assay Type | Value | Unit | Reference |
| JNJ16259685 | Human mGluR1 | Ca2+ Mobilization | IC50 = 0.55 | nM | [7] |
| Rat mGluR1a | Ca2+ Mobilization | IC50 = 3.24 | nM | [6][8] | |
| Rat mGluR1a | Radioligand Binding | Ki = 0.34 | nM | [6][7] |
Experimental Protocols for Biological Evaluation
The biological activity of potential mGluR1 antagonists is typically assessed using a combination of in vitro assays.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist (e.g., glutamate or DHPG).[3][9][10]
Principle: mGluR1 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
General Protocol:
-
Cell Culture: Cells stably expressing the mGluR1 receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) for a specific period at 37°C.
-
Compound Addition: The test compound (potential antagonist) at various concentrations is added to the wells and incubated for a defined period.
-
Agonist Stimulation: An mGluR1 agonist (e.g., glutamate) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response, is calculated.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.[11][12][13]
Principle: A radiolabeled ligand (e.g., [3H]-R214127) with high affinity and specificity for mGluR1 is incubated with a preparation of cell membranes containing the receptor. The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled compound.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing mGluR1. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound are incubated in a suitable buffer.
-
Incubation: The plate is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibitor constant) value, which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Signaling Pathway
mGluR1 antagonists exert their effects by blocking the downstream signaling cascades initiated by receptor activation. A key pathway modulated by mGluR1 is the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) signaling pathway, which are involved in regulating protein synthesis and synaptic plasticity.[8][11]
Activation of mGluR1 by glutamate leads to the activation of Gq protein, which in turn activates PLC. PLC hydrolyzes PIP2 into IP3 and DAG. IP3 mediates calcium release from intracellular stores, while DAG activates PKC. These events trigger downstream signaling cascades, including the ERK and mTOR pathways, ultimately leading to changes in protein synthesis and synaptic plasticity.[8][11][14][15] this compound derivatives, as mGluR1 antagonists, are proposed to block this cascade at the receptor level, thereby preventing the downstream cellular responses.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [mdpi.com]
- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
In-Depth Technical Guide: Safety and Handling of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 5-(2-Phenyleth-1-ynyl)nicotinic acid. It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals.
Introduction
This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. While the biological activity and toxicological profile of this specific compound are not extensively documented in publicly available literature, its structural similarity to nicotinic acid suggests potential relevance in various research and development contexts, particularly in medicinal chemistry and pharmacology. This guide consolidates the available safety and handling information to ensure its responsible use in a laboratory setting.
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physicochemical and Safety Data
The following table summarizes the key quantitative data available for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Solid |
| Purity | ≥97% (typical) |
| Storage Temperature | Room temperature in an inert atmosphere |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.
Personal Protective Equipment
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator is recommended. |
First Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols and Workflows
Caption: General workflow for handling a novel chemical compound in a research laboratory.
Potential Signaling Pathways and Biological Evaluation
Specific signaling pathways modulated by this compound have not been identified in the reviewed literature. As a nicotinic acid derivative, its biological effects could potentially be mediated through pathways associated with nicotinic acid receptors or by influencing cellular metabolism, particularly NAD⁺ synthesis. The diagram below illustrates a conceptual approach to evaluating the biological activity of a novel nicotinic acid derivative.
Caption: A conceptual workflow for the biological evaluation of a novel nicotinic acid derivative.
Conclusion
This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and consult the official Safety Data Sheet before use. While specific biological data and experimental protocols for this compound are currently limited in the public domain, its structural relationship to nicotinic acid suggests that it may be of interest for further investigation in various therapeutic areas. Future research is needed to fully characterize its pharmacological and toxicological properties.
An In-depth Technical Guide to the Solubility Profile of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS No. 175203-69-7). Due to the limited availability of direct experimental data for this specific compound, this document leverages the extensive solubility data of its parent compound, nicotinic acid, as a predictive framework. Furthermore, this guide details standardized experimental protocols for the systematic determination of the aqueous and organic solvent solubility of this compound. A potential signaling pathway, based on the known anti-inflammatory mechanism of nicotinic acid, is also presented to guide future pharmacological investigations.
Introduction
Predicted Solubility Profile (Based on Nicotinic Acid)
The solubility of this compound is predicted to be influenced by the physicochemical properties of its parent compound, nicotinic acid. The presence of the hydrophobic phenylethynyl group is expected to decrease aqueous solubility compared to nicotinic acid, while potentially increasing its solubility in certain organic solvents.
Aqueous Solubility
Nicotinic acid, a white crystalline powder, is slightly soluble in water and readily soluble in hot water. Its solubility is pH-dependent due to the carboxylic acid group. As a carboxylic acid derivative, this compound will exhibit higher solubility in alkaline aqueous solutions where it can form a salt.
Organic Solvent Solubility
Based on the properties of nicotinic acid, this compound is expected to be soluble in polar organic solvents. The addition of the non-polar phenylethynyl group may enhance solubility in less polar organic solvents compared to nicotinic acid.
Table 1: Experimentally Determined Solubility of Nicotinic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 25 | 1.67 | 0.136 |
| Hot Water | Boiling | Readily Soluble | - |
| Ethanol | 25 | 1.0 | 0.081 |
| Hot Ethanol | Boiling | Readily Soluble | - |
| Propylene Glycol | - | Soluble | - |
| Chloroform | - | Soluble | - |
| Ether | - | Insoluble | - |
| Ester Solutions | - | Insoluble | - |
Note: This data is for the parent compound, nicotinic acid, and serves as a predictive reference.
Experimental Protocols for Solubility Determination
To establish a definitive solubility profile for this compound, the following standardized experimental protocols are recommended.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility.
Workflow for Aqueous Solubility Determination
Spectroscopic and Analytical Profile of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS 175203-69-7), a derivative of nicotinic acid, presents a chemical scaffold of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine carboxylic acid core coupled with a phenylethynyl moiety, suggests potential applications stemming from the biological activities of nicotinic acid derivatives and the photophysical properties of conjugated systems. This technical guide provides a comprehensive overview of the spectral characterization and analytical methodologies relevant to this compound.
Disclaimer: Despite a thorough search of publicly available scientific literature and chemical databases, the experimental spectral data (NMR, MS, IR) for this compound has not been found. The data presented in the following tables are therefore predicted or representative values based on the analysis of its structural components and data from analogous compounds. These should serve as a reference for researchers who synthesize or analyze this molecule.
Data Presentation
The expected spectral data for this compound are summarized below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | -COOH |
| ~9.1 | s | 1H | H-2 (Pyridine) |
| ~8.8 | d | 1H | H-6 (Pyridine) |
| ~8.3 | d | 1H | H-4 (Pyridine) |
| ~7.5 - 7.6 | m | 2H | Phenyl (ortho) |
| ~7.3 - 7.4 | m | 3H | Phenyl (meta, para) |
Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, m: multiplet
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | -COOH |
| ~153.0 | C-6 (Pyridine) |
| ~150.0 | C-2 (Pyridine) |
| ~137.0 | C-4 (Pyridine) |
| ~132.0 | Phenyl (ortho) |
| ~129.5 | Phenyl (meta) |
| ~129.0 | Phenyl (para) |
| ~126.0 | C-5 (Pyridine) |
| ~123.0 | Phenyl (ipso) |
| ~122.0 | C-3 (Pyridine) |
| ~93.0 | C≡C-Ph |
| ~87.0 | Pyridine-C≡C |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data
| Technique | Mode | Expected m/z |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ = 224.07 |
| Electrospray Ionization (ESI) | Negative | [M-H]⁻ = 222.06 |
Molecular Formula: C₁₄H₉NO₂; Molecular Weight: 223.23 g/mol
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2220 | Medium-Weak | C≡C stretch (Alkyne) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, 1580, 1490 | Medium | C=C stretch (Aromatic/Pyridine) |
| ~1300 | Medium | C-O stretch / O-H bend |
| ~900 - 690 | Strong | C-H bend (Aromatic out-of-plane) |
Experimental Protocols
The following are general protocols for obtaining the spectral data for a solid organic compound like 5-(2-phenylethynyl)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the ¹H NMR spectrum using an appropriate number of scans.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.
-
-
Data Acquisition (LC-MS with ESI):
-
Set up the liquid chromatography (LC) system with a suitable column (e.g., C18) and mobile phase.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range.
-
For high-resolution mass spectrometry (HRMS), use an appropriate calibrant to ensure accurate mass measurement.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound, a process central to drug discovery and materials science.
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.
Methodological & Application
Synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a heterocyclic organic compound with a molecular structure that incorporates a nicotinic acid moiety and a phenylethynyl group. This structural motif is of interest to medicinal chemists and drug development professionals due to its potential applications in the development of novel therapeutic agents. The synthesis of this compound is primarily achieved through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This document provides detailed application notes and experimental protocols for the synthesis of this compound.
Data Presentation
The synthesis of this compound via Sonogashira coupling is a well-established method. The following table summarizes typical quantitative data for this reaction, compiled from various sources.
| Parameter | Value | Notes |
| Starting Materials | 5-Bromonicotinic acid, Phenylacetylene | 5-Iodonicotinic acid can also be used for higher reactivity. |
| Catalysts | Pd(PPh₃)₄ (Palladium catalyst), CuI (Copper(I) iodide co-catalyst) | Other palladium catalysts like PdCl₂(PPh₃)₂ can be used. |
| Base | Triethylamine (Et₃N) | Other amine bases such as diisopropylamine can be employed. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and degassed solvents are recommended. |
| Reaction Temperature | Room temperature to 80 °C | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 70-95% | Yields can vary based on specific conditions and scale. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound using a Sonogashira coupling reaction.
Protocol 1: Standard Sonogashira Coupling
This protocol describes a standard, reliable method for the synthesis of the target compound.
Materials:
-
5-Bromonicotinic acid
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
To this mixture, add triethylamine (2.0-3.0 eq) followed by the dropwise addition of phenylacetylene (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, quench the reaction by adding water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Copper-Free Sonogashira Coupling
To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free variation of the Sonogashira reaction can be employed.
Materials:
-
5-Bromonicotinic acid
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 5-bromonicotinic acid (1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.03-0.05 eq) in anhydrous dimethylformamide (DMF).
-
Add diisopropylamine (3.0-4.0 eq) to the mixture.
-
Add phenylacetylene (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous phase with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Visualization
The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis of this compound.
Caption: Sonogashira coupling for the synthesis of this compound.
Caption: Generalized experimental workflow for the synthesis of the target compound.
Application Notes and Protocols for the Purification of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a molecule of interest in medicinal chemistry and materials science. Its synthesis, often achieved through Sonogashira coupling, can result in a crude product containing various impurities. These impurities may include unreacted starting materials, catalyst residues, and byproducts such as homocoupled alkynes (Glaser-Hay coupling products).[1][2][3] Effective purification is therefore a critical step to ensure the compound's identity, purity, and suitability for downstream applications.
This document provides detailed application notes and protocols for the purification of this compound, focusing on two primary laboratory techniques: recrystallization and column chromatography. Due to the limited availability of specific literature for this exact molecule, the following protocols are based on established methods for the purification of analogous aromatic carboxylic acids and nicotinic acid derivatives.[4][5][6]
Purification Strategy Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for purification is outlined below.
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of aromatic carboxylic acids using the described techniques. The values are estimates based on general laboratory practice.
| Technique | Typical Solvents/Mobile Phases | Expected Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Water, Ethanol/Water, Toluene, Acetic Acid | >98% | 70-90% | Simple, scalable, cost-effective for crystalline solids. | Potential for significant product loss in mother liquor; may not remove closely related impurities. |
| Column Chromatography | Silica Gel or Alumina with Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients | >99% | 60-85% | High resolution for separating complex mixtures.[7][8] | More time-consuming, requires larger solvent volumes, can be less scalable than recrystallization. |
| Acid-Base Extraction | Diethyl ether or Ethyl acetate and aqueous NaOH/HCl | Variable (used for initial cleanup) | >90% | Removes neutral and basic impurities effectively.[4][9] | Does not separate acidic impurities; requires handling of acids and bases. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For nicotinic acid derivatives, polar protic solvents or mixtures are often effective.[5][10][11]
1.1. Solvent Screening:
-
Place approximately 10-20 mg of the crude product into several test tubes.
-
Add a small amount (0.5-1.0 mL) of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water) to each tube.
-
Observe the solubility at room temperature.
-
Heat the tubes with sparingly soluble samples to the boiling point of the solvent. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.
1.2. Recrystallization Protocol (Example with Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.[12]
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with different polarities.[7][13] For an aromatic carboxylic acid, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
2.1. Thin-Layer Chromatography (TLC) Analysis:
-
Before running a column, determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate with a small amount of acetic acid to improve peak shape).
-
The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
2.2. Column Chromatography Protocol:
-
Prepare the column by packing silica gel in the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column. Alternatively, carefully load the concentrated solution directly onto the column.
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. A gradient from 10% to 50% ethyl acetate in hexanes is a reasonable starting point. The addition of 0.5-1% acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid.
-
Collect fractions and monitor the elution of the desired compound by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 13. columbia.edu [columbia.edu]
Application Notes & Protocols for the Analytical Characterization of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid, an essential human nutrient. The introduction of a phenylethynyl group at the 5-position of the pyridine ring significantly alters the molecule's physicochemical properties, including its lipophilicity and potential biological activity. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and development settings.
This document provides detailed application notes and experimental protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C14H9NO2 | PubChem[1] |
| Molecular Weight | 235.23 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Thermo Scientific[2] |
| Purity | 97% | Thermo Scientific[2] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. The increased hydrophobicity of the molecule due to the phenylethynyl group necessitates the use of a reversed-phase column and a suitable organic modifier in the mobile phase.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for nicotinic acid and its derivatives.[3][4][5][6][7]
Objective: To determine the purity of a sample of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The optimal ratio may need to be determined empirically.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range of the standards.
-
HPLC Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Expected Results: A single major peak corresponding to this compound should be observed. The retention time will be longer than that of nicotinic acid due to increased hydrophobicity.
References
- 1. This compound | C14H9NO2 | CID 2779236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a novel compound with a chemical structure related to nicotinic acid (Niacin, Vitamin B3). While specific biological data for this compound is not widely available, its structural similarity to known bioactive molecules suggests several potential mechanisms of action that warrant investigation. Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including lipid metabolism modulation, anti-inflammatory effects, and modulation of G-protein coupled receptors.[1][2][3][4]
This document provides detailed application notes and protocols for the in vitro characterization of this compound. We present a multi-faceted approach to assay development, focusing on three plausible biological targets based on the compound's structural motifs:
-
Nicotinic Acid Receptor (GPR109A) Agonism: As a derivative of nicotinic acid, the compound may act as an agonist at the GPR109A receptor, a key player in the regulation of lipid metabolism.[2][3]
-
Anti-Inflammatory Activity: Nicotinic acid and its analogues have demonstrated anti-inflammatory properties.[1] Assays to evaluate the inhibition of key inflammatory mediators are therefore relevant.
-
Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulation: Structurally related compounds have been identified as positive allosteric modulators (PAMs) of mGluR4, a promising target for neurological disorders.[5][6][7]
These protocols are designed to provide a robust framework for the initial characterization of this compound, enabling researchers to elucidate its pharmacological profile.
Section 1: GPR109A Receptor Activation Assay
Application Note: This assay is designed to determine if this compound can activate the GPR109A receptor. GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. A common method to measure this is a competitive immunoassay that quantifies cAMP production.
Experimental Workflow Diagram:
Caption: Workflow for the GPR109A cAMP assay.
Signaling Pathway Diagram:
Caption: GPR109A signaling pathway leading to cAMP inhibition.
Protocol: GPR109A cAMP Assay
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Seed cells into a 384-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer.
-
Gently wash the cells with assay buffer.
-
Add a solution containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and forskolin (to stimulate cAMP production) to all wells.
-
Immediately add the test compound or nicotinic acid (positive control) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
-
cAMP Detection:
-
Perform a competitive immunoassay for cAMP detection (e.g., HTRF, ELISA).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (nM) [Hypothetical] | Max Inhibition (%) [Hypothetical] |
| Nicotinic Acid (Reference) | 500 | 95 |
| This compound | 750 | 92 |
Section 2: Anti-Inflammatory Activity Assays
Application Note: These assays aim to determine the potential anti-inflammatory effects of this compound. We propose two key assays: a cyclooxygenase (COX) inhibition assay and a cytokine release assay in lipopolysaccharide (LPS)-stimulated macrophages.
COX-1/COX-2 Inhibition Assay
Experimental Workflow Diagram:
Caption: Workflow for the COX inhibition assay.
Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening assay kit.
-
Prepare dilutions of this compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 5 minutes.
-
Stop the reaction with the provided stop solution.
-
-
Detection:
-
Measure the amount of Prostaglandin E2 (PGE2) produced using the ELISA components of the kit.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of COX activity for each compound concentration.
-
Determine the IC50 values by plotting percent inhibition against the log concentration of the compound.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) [Hypothetical] | COX-2 IC50 (µM) [Hypothetical] |
| SC-560 (COX-1 selective) | 0.01 | >100 |
| Celecoxib (COX-2 selective) | 15 | 0.1 |
| This compound | 25 | 5 |
Cytokine Release Assay
Protocol: TNF-α and IL-6 Release in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Cytokine Detection:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each compound concentration.
-
Determine the IC50 values.
-
Data Presentation:
| Compound | TNF-α Release IC50 (µM) [Hypothetical] | IL-6 Release IC50 (µM) [Hypothetical] |
| Dexamethasone (Reference) | 0.1 | 0.05 |
| This compound | 10 | 15 |
Section 3: mGluR4 Positive Allosteric Modulator (PAM) Assay
Application Note: This assay determines if this compound acts as a positive allosteric modulator of the mGluR4 receptor. PAMs do not activate the receptor on their own but enhance the response of an agonist, such as glutamate.[5][6] This can be measured by detecting an increase in an intracellular signaling event, such as calcium mobilization, in the presence of a sub-maximal concentration of glutamate.
Experimental Workflow Diagram:
Caption: Workflow for the mGluR4 PAM calcium mobilization assay.
Signaling Pathway Diagram:
Caption: mGluR4 PAM signaling leading to calcium release.
Protocol: mGluR4 PAM Calcium Mobilization Assay
-
Cell Culture:
-
Use CHO cells stably co-expressing human mGluR4 and a promiscuous G-protein (like Gα15) that couples to the calcium pathway.
-
Seed cells into a 384-well black-walled, clear-bottom plate and incubate for 24 hours.
-
-
Cell Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure (using a FLIPR or similar instrument):
-
Determine the EC20 concentration of glutamate for this cell line in a separate experiment. This is a sub-maximal concentration that will be used to detect potentiation.
-
Add various concentrations of this compound to the cell plate and incubate for 5 minutes.
-
Add the EC20 concentration of glutamate to all wells and immediately begin measuring fluorescence.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
The potentiation is measured as the increase in the fluorescence signal in the presence of the test compound compared to the signal with the EC20 of glutamate alone.
-
Plot the percent potentiation against the log concentration of the compound to determine the EC50 for potentiation.
-
Data Presentation:
| Compound | Potentiation EC50 (µM) [Hypothetical] | Max Potentiation (%) [Hypothetical] |
| Reference mGluR4 PAM | 2.5 | 250 |
| This compound | 5.0 | 220 |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the in vitro pharmacological characterization of this compound. By systematically evaluating its activity at the GPR109A receptor, its potential anti-inflammatory effects, and its ability to modulate mGluR4, researchers can build a detailed profile of this novel compound. The results from these assays will be crucial in guiding further drug development efforts.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Putative Nicotinic Acid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid (niacin).[1] While specific biological activities and detailed cell-based assay protocols for this compound are not extensively documented in publicly available literature, its structural similarity to nicotinic acid suggests it may act as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][3] Nicotinic acid is a well-known lipid-lowering agent that mediates its effects primarily through the activation of the Gi-coupled HCA2 receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
These application notes provide a set of detailed, representative cell-based assay protocols to characterize the in vitro pharmacological profile of this compound. The proposed assays will determine its cytotoxicity and its functional activity as a potential HCA2 agonist.
Data Presentation: Hypothetical Pharmacological Profile
The following table summarizes hypothetical quantitative data for this compound compared to the reference compound, nicotinic acid. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Compound | Cell Viability (CC50) | HCA2 Agonist Activity (IC50) |
| This compound | > 100 µM | 500 nM |
| Nicotinic Acid (Reference) | > 1 mM | 300 nM |
Table 1: Hypothetical quantitative data for this compound. CC50 represents the concentration that causes 50% cytotoxicity. IC50 is the concentration that causes 50% inhibition of forskolin-stimulated cAMP production.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway for HCA2 activation and the workflows for the experimental protocols described below.
Caption: Proposed HCA2 signaling pathway upon agonist binding.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the cAMP functional assay.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration range at which this compound affects cell viability. This is crucial for distinguishing functional effects from cytotoxic effects in subsequent assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human HCA2 receptor
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics
-
96-well flat-bottom cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed HCA2-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
HCA2 Receptor Activation Assay (cAMP Inhibition Assay)
This assay measures the ability of this compound to activate the Gi-coupled HCA2 receptor, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8][9] Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human HCA2 receptor
-
384-well white, opaque cell culture plates
-
This compound
-
Nicotinic acid (as a reference agonist)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the cAMP kit)
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Cell Seeding: Seed HCA2-expressing cells in a 384-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) in culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and nicotinic acid in an appropriate assay buffer.
-
Compound Addition: Remove the culture medium and add the diluted compounds to the cells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM, a concentration that gives a sub-maximal cAMP response) to all wells except for the basal control wells.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[10]
-
Signal Measurement: Read the plate using a reader compatible with the assay format (e.g., a time-resolved fluorescence reader for HTRF).
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5-(2-Phenyleth-1-ynyl)nicotinic Acid Animal Models
A comprehensive search of scientific literature and databases reveals no specific in vivo studies conducted on "5-(2-Phenyleth-1-ynyl)nicotinic acid." Therefore, detailed application notes and experimental protocols based on direct research with this compound cannot be provided at this time.
However, based on the structural components of the molecule—a nicotinic acid moiety and a phenylethynyl group—we can infer potential areas of research and provide general guidance for researchers and drug development professionals interested in investigating this compound. Nicotinic acid and its derivatives are known to have pharmacological effects, and compounds with phenylethynyl groups are often explored for their interactions with various receptors.
This document, therefore, presents a hypothetical framework for initiating in vivo research on "this compound," drawing parallels from studies on related compounds. The protocols and models described below are general and would require significant validation and optimization for this specific molecule.
Potential Therapeutic Areas and Rationale
Given its structure, "this compound" could be investigated for several potential applications:
-
Metabolic Disorders: Nicotinic acid (Niacin, Vitamin B3) is a well-known lipid-lowering agent. It has been used for decades to treat dyslipidemia.[1][2] The primary mechanism involves the activation of the G protein-coupled receptor GPR109A.[1] It is plausible that "this compound" could be designed as a modulator of this or related pathways.
-
Neurological Disorders: The phenylethynyl group is present in various compounds targeting central nervous system (CNS) receptors. For instance, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a selective metabotropic glutamate receptor 5 (mGluR5) antagonist that has been studied in animal models of epilepsy, anxiety, and schizophrenia.[3][4][5] The structural similarity suggests that "this compound" might have applications in CNS disorders.
Hypothetical Animal Models for In Vivo Studies
The choice of animal model would depend on the hypothesized therapeutic application.
Animal Models for Dyslipidemia
To evaluate the potential antihyperlipidemic activity of "this compound," a common approach is to use a high-fat diet-induced hyperlipidemia model in rodents.
-
Animal Species: Wistar or Sprague-Dawley rats are commonly used.
-
Disease Induction: Animals are fed a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia, characterized by elevated serum levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol.
-
Experimental Groups:
-
Normal Control (standard diet)
-
Disease Control (HFD)
-
Positive Control (HFD + a known lipid-lowering drug, e.g., nicotinic acid or a statin)
-
Test Groups (HFD + varying doses of "this compound")
-
Animal Models for CNS Disorders
If the compound is hypothesized to have activity in the CNS, several established rodent models could be employed.
-
Anxiety: The elevated plus-maze (EPM) and light-dark box tests are standard behavioral assays to assess anxiolytic-like effects in mice or rats.
-
Schizophrenia-like behaviors: Models using NMDA receptor antagonists like phencyclidine (PCP) or ketamine can induce behaviors in rodents that mimic some positive and negative symptoms of schizophrenia.[4] For example, PCP-induced hyperlocomotion is a common screening model.
-
Epilepsy: The lithium-pilocarpine model in rats can be used to induce status epilepticus and subsequent spontaneous recurrent seizures, providing a platform to study potential antiepileptogenic and neuroprotective effects.[3]
Experimental Protocols (General Framework)
The following are generalized protocols that would need to be adapted and optimized for "this compound."
High-Fat Diet-Induced Hyperlipidemia Model in Rats
Objective: To evaluate the effect of "this compound" on lipid profiles in a diet-induced model of hyperlipidemia.
Materials:
-
Male Wistar rats (180-220 g)
-
Standard pellet diet
-
High-fat diet (e.g., containing 20% fat, 1% cholesterol, and 0.5% cholic acid)
-
"this compound"
-
Reference drug (e.g., Nicotinic acid)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies
-
Biochemical assay kits for total cholesterol, triglycerides, HDL-C, and LDL-C
Procedure:
-
Acclimatization: Acclimatize rats for one week under standard laboratory conditions.
-
Group Allocation: Randomly divide animals into experimental groups (n=6-8 per group).
-
Induction of Hyperlipidemia: Feed all groups except the normal control with the high-fat diet for 4 weeks.
-
Treatment:
-
Administer the vehicle, "this compound" (at various doses), or the reference drug orally once daily for the subsequent 4 weeks, concurrently with the high-fat diet.
-
The normal and disease control groups receive only the vehicle.
-
-
Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.
-
Biochemical Analysis: Separate the serum and analyze for lipid profiles using standard biochemical kits.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Quantitative Data Summary (Hypothetical)
| Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | - | 70 ± 5 | 80 ± 6 | 25 ± 3 | 35 ± 4 |
| Disease Control | - | 150 ± 12 | 180 ± 15 | 90 ± 8 | 20 ± 3 |
| Positive Control | 50 | 95 ± 8 | 110 ± 10 | 45 ± 5 | 30 ± 4 |
| Test Compound | 10 | 130 ± 10 | 160 ± 12 | 80 ± 7 | 22 ± 3 |
| Test Compound | 30 | 110 ± 9 | 130 ± 11 | 60 ± 6 | 28 ± 4 |
| Test Compound | 100 | 90 ± 7 | 105 ± 9 | 40 ± 4 | 32 ± 4 |
| *p < 0.05 compared to Disease Control |
PCP-Induced Hyperlocomotion Model in Mice
Objective: To assess the potential antipsychotic-like activity of "this compound" by measuring its effect on phencyclidine (PCP)-induced hyperlocomotion.
Materials:
-
Male Swiss albino mice (20-25 g)
-
"this compound"
-
Phencyclidine (PCP)
-
Reference drug (e.g., Haloperidol)
-
Vehicle for drug administration (e.g., saline)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory and testing room for at least one week.
-
Habituation: On the test day, place mice individually into the activity chambers for a 30-minute habituation period.
-
Treatment:
-
Administer "this compound" (at various doses), the reference drug, or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.) to all animals except the vehicle control group, which receives saline.
-
-
Locomotor Activity Recording: Immediately after PCP administration, place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.
-
Data Analysis: Analyze the total locomotor activity data using one-way ANOVA followed by a post-hoc test.
Quantitative Data Summary (Hypothetical)
| Group | Pre-treatment (mg/kg, i.p.) | Treatment (mg/kg, i.p.) | Total Locomotor Activity (beam breaks/60 min) |
| Vehicle Control | Vehicle | Saline | 1500 ± 200 |
| PCP Control | Vehicle | PCP (5) | 8000 ± 500 |
| Positive Control | Haloperidol (0.1) | PCP (5) | 3000 ± 300 |
| Test Compound | PEN (3) | PCP (5) | 7500 ± 450 |
| Test Compound | PEN (10) | PCP (5) | 5000 ± 400 |
| Test Compound | PEN (30) | PCP (5) | 3500 ± 350 |
| p < 0.05 compared to PCP Control |
Visualizations
Experimental Workflow for Hyperlipidemia Study
Caption: Workflow for the high-fat diet-induced hyperlipidemia animal model.
Potential Signaling Pathway for Nicotinic Acid Derivatives
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: an old drug with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective mGlu5 receptor antagonist MTEP, similar to NMDA receptor antagonists, induces social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 5-(2-Phenyleth-1-ynyl)nicotinic Acid as a Research Tool in Alzheimer's Disease
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid. While direct research on this specific compound in the context of Alzheimer's Disease (AD) is limited, its structural similarity to nicotinic acid suggests its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). The cholinergic system, particularly nAChRs, is known to be significantly impaired in Alzheimer's Disease, contributing to cognitive decline.[1][2] Therefore, compounds that can modulate these receptors are valuable research tools for investigating AD pathology and developing potential therapeutic agents.
These application notes provide a hypothetical framework for the use of this compound in Alzheimer's research, focusing on its potential to modulate nAChR activity and its subsequent effects on cellular and in vivo models of the disease.
Potential Research Applications:
-
Characterization of nAChR Subtype Selectivity: Investigating the binding affinity and functional activity of this compound at various nAChR subtypes (e.g., α7, α4β2) to determine its selectivity profile.
-
Modulation of Amyloid-Beta (Aβ) Toxicity: Assessing the compound's ability to protect against Aβ-induced neurotoxicity, a hallmark of Alzheimer's pathology.[2]
-
Investigation of Downstream Signaling Pathways: Elucidating the intracellular signaling cascades activated by this compound binding to nAChRs.
-
In Vivo Efficacy in AD Mouse Models: Evaluating the compound's potential to improve cognitive function and reduce pathological markers in transgenic mouse models of Alzheimer's Disease.[3][4]
Quantitative Data Summary
The following tables present hypothetical data for this compound based on typical experimental outcomes for nAChR modulators.
Table 1: Radioligand Binding Affinity of this compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Ki (nM) |
| α7 | [¹²⁵I]α-Bungarotoxin | 150 |
| α4β2 | [³H]Epibatidine | 85 |
| α3β4 | [³H]Epibatidine | 500 |
Table 2: Functional Activity of this compound in a Calcium Flux Assay
| nAChR Subtype | Cell Line | EC₅₀ (nM) | Emax (% of Acetylcholine) |
| α7 | SH-SY5Y | 250 | 80% |
| α4β2 | HEK293 | 120 | 95% |
Table 3: Effect of this compound on Aβ₁₋₄₂-induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Aβ₁₋₄₂ (10 µM) | 55 |
| Aβ₁₋₄₂ + 5-PEN (1 µM) | 75 |
| Aβ₁₋₄₂ + 5-PEN (10 µM) | 88 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes.
Materials:
-
Membrane preparations from cells expressing specific human nAChR subtypes (α7, α4β2, α3β4).
-
Radioligands: [¹²⁵I]α-Bungarotoxin for α7, [³H]Epibatidine for α4β2 and α3β4.
-
This compound.
-
Non-specific binding competitor (e.g., nicotine).
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known competitor.
-
Incubate at room temperature for 2-3 hours.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate specific binding and determine the Ki value using competitive binding analysis software.
Protocol 2: In Vitro Neuroprotection Assay against Aβ Toxicity
Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced cytotoxicity.
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Aβ₁₋₄₂ peptide, pre-aggregated.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
Plate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add pre-aggregated Aβ₁₋₄₂ (e.g., 10 µM final concentration) to the wells.
-
Incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid supplementation contributes to the amelioration of Alzheimer’s disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Validation Studies Using 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a synthetic organic compound and a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its derivatives are known to possess a wide range of biological activities and have been explored for various therapeutic applications, including the treatment of dyslipidemia, inflammation, and cancer.[1][2] The structural modification of the nicotinic acid scaffold, such as the introduction of a phenylethynyl group at the 5-position, offers the potential for altered potency, selectivity, and pharmacokinetic properties compared to the parent molecule.
Target validation is a critical step in the drug discovery process, aiming to provide confidence that modulating a specific biological target will have a therapeutic effect.[3] These application notes provide a framework for utilizing this compound as a chemical probe in target validation studies, focusing on two plausible and interconnected molecular targets: G Protein-Coupled Receptor 109A (GPR109A) and Diacylglycerol O-acyltransferase 2 (DGAT2) .
Nicotinic acid is a known agonist of GPR109A, a Gi protein-coupled receptor highly expressed in adipocytes and immune cells.[4][5] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation.[4] Additionally, nicotinic acid has been shown to non-competitively inhibit DGAT2, a key enzyme in the synthesis of triglycerides.[6][7] Given its structural similarity to nicotinic acid, this compound is hypothesized to interact with one or both of these targets.
Chemical Information
| Compound Name | This compound |
| Synonyms | 5-(Phenylethynyl)nicotinic acid |
| CAS Number | 175203-69-7 |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Chemical Structure |
Proposed Targets for Validation
-
G Protein-Coupled Receptor 109A (GPR109A): As a derivative of nicotinic acid, a known GPR109A agonist, this compound is a prime candidate for interaction with this receptor. Validation studies should focus on confirming binding and functional activity (agonist or antagonist) at GPR109A.
-
Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid inhibits DGAT2, an enzyme crucial for triglyceride synthesis.[6] The phenylethynyl moiety may influence the inhibitory potency and selectivity of the compound for DGAT2.
Data Presentation: Biological Activity
| Target | Assay Type | Compound | Parameter | Value | Cell Line / System | Reference |
| GPR109A | Calcium Mobilization | Nicotinic Acid | EC₅₀ | 52 nM | CHO Cells | [8] |
| DGAT2 | Enzymatic Activity | Nicotinic Acid | IC₅₀ | 0.1 mM | HepG2 cell microsomal fractions | [6][9] |
| GPR109A | Radioligand Binding | This compound | Kᵢ | Data to be determined | e.g., CHO-K1 cells expressing human GPR109A | |
| GPR109A | cAMP Accumulation | This compound | EC₅₀ / IC₅₀ | Data to be determined | e.g., CHO-K1 cells expressing human GPR109A | |
| DGAT2 | Enzymatic Activity | This compound | IC₅₀ | Data to be determined | e.g., Recombinant human DGAT2 | |
| Lipid Accumulation | Cell-based Assay | This compound | IC₅₀ | Data to be determined | e.g., HepG2 or 3T3-L1 adipocytes |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a general method for the synthesis of this compound from a 5-halonicotinic acid precursor and phenylacetylene using a palladium-catalyzed Sonogashira cross-coupling reaction.[10]
Materials:
-
5-Bromonicotinic acid or 5-Iodonicotinic acid
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 5-halonicotinic acid (1 equivalent), palladium catalyst (0.01-0.05 equivalents), and CuI (0.02-0.1 equivalents).
-
Add anhydrous solvent and the base (2-3 equivalents).
-
Add phenylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: GPR109A Target Validation
Objective: To determine the binding affinity (Kᵢ) of this compound to the human GPR109A receptor.
Materials:
-
Cell membranes from a cell line overexpressing human GPR109A (e.g., CHO-K1, HEK293)
-
Radioligand (e.g., [³H]-Nicotinic acid)
-
This compound
-
Non-specific binding control (e.g., unlabeled nicotinic acid at a high concentration)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Nicotinic acid (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Objective: To determine if this compound acts as an agonist or antagonist at GPR109A by measuring its effect on forskolin-stimulated cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Seed the GPR109A-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
For agonist mode, add serial dilutions of the test compound. For antagonist mode, add serial dilutions of the test compound followed by a fixed concentration of a known agonist (e.g., nicotinic acid) and a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol 3: DGAT2 Target Validation - In Vitro Enzymatic Assay
Objective: To determine the inhibitory activity (IC₅₀) of this compound on DGAT2.
Materials:
-
Recombinant human DGAT2 enzyme (or microsomal preparations from cells overexpressing DGAT2)
-
Substrates: 1,2-dioleoyl-sn-glycerol and [¹⁴C]-oleoyl-CoA
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂ and BSA)
-
Scintillation cocktail and counter
-
TLC plates and developing solvents
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the DGAT2 enzyme, 1,2-dioleoyl-sn-glycerol, and the test compound or vehicle control.
-
Initiate the reaction by adding [¹⁴C]-oleoyl-CoA.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate to separate the radiolabeled triglycerides from the unreacted substrates.
-
Visualize the spots (e.g., by autoradiography), scrape the triglyceride spots, and quantify the radioactivity by scintillation counting.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 4: Cell-Based Target Validation - Lipid Accumulation Assay
Objective: To assess the effect of this compound on lipid accumulation in a relevant cell model.
Materials:
-
HepG2 cells (human hepatoma cell line) or 3T3-L1 pre-adipocytes (differentiated into adipocytes)
-
This compound
-
Lipogenic medium (e.g., high glucose medium supplemented with insulin and fatty acids like oleic acid)
-
Oil Red O or Nile Red stain
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or differentiate.
-
Treat the cells with serial dilutions of the test compound in lipogenic medium.
-
Incubate for 24-48 hours to allow for lipid accumulation.
-
Wash the cells with PBS and fix with a suitable fixative (e.g., 10% formalin).
-
Stain the intracellular lipid droplets with Oil Red O or Nile Red.
-
Wash away the excess stain.
-
For Oil Red O, extract the dye with isopropanol and measure the absorbance. For Nile Red, measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.
-
Generate a dose-response curve to determine the IC₅₀ for the inhibition of lipid accumulation.
Visualizations
Signaling Pathway
Caption: Proposed dual mechanism of this compound.
Experimental Workflow: Target Validation
Caption: Workflow for the target validation of this compound.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the formulation and potential experimental uses of 5-(2-Phenyleth-1-ynyl)nicotinic acid, a derivative of nicotinic acid. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for its characterization based on the known biological activities of nicotinic acid (niacin). The protocols described herein are intended to serve as a foundational guide for researchers investigating the pharmacological profile of this novel compound.
Introduction
Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2][3] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is predominantly expressed in adipocytes and immune cells.[1][2] Activation of GPR109A in adipocytes leads to a reduction in free fatty acid release, subsequently decreasing the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2][4] Nicotinic acid also favorably modulates cholesterol levels by increasing high-density lipoprotein (HDL) and decreasing low-density lipoprotein (LDL).[1][4][5]
This compound is a derivative of nicotinic acid featuring a phenylethynyl group at the 5-position of the pyridine ring. This structural modification may influence its potency, selectivity, and pharmacokinetic properties compared to the parent compound. The following sections provide protocols to investigate the biological activity of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1. Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₂ | [6] |
| Molecular Weight | 223.23 g/mol | [7] |
| CAS Number | 175203-69-7 | [7] |
| Appearance | Solid | [7] |
| Purity | ≥95% | [7] |
| Solubility | Limited solubility in water, soluble in organic solvents such as DMSO and ethanol. | [8] |
| Storage | Store in an inert atmosphere at room temperature. | [7] |
Proposed Mechanism of Action and Signaling Pathway
Based on its structural similarity to nicotinic acid, this compound is hypothesized to act as an agonist at the GPR109A receptor. The proposed signaling pathway is depicted in the following diagram.
Caption: Proposed GPR109A signaling pathway for this compound.
Experimental Protocols
The following protocols are designed to characterize the in vitro and in vivo activity of this compound.
In Vitro GPR109A Receptor Activation Assay
This assay determines the potency and efficacy of the compound in activating the GPR109A receptor.
Materials:
-
GPR109A-expressing cell line (e.g., CHO-K1 or HEK293)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
-
Forskolin
-
This compound
-
Nicotinic acid (as a positive control)
Procedure:
-
Culture GPR109A-expressing cells to 80-90% confluency.
-
Harvest and seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and nicotinic acid in assay buffer.
-
Remove culture medium and add the compound dilutions to the cells.
-
Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the dose-response curves and calculate EC₅₀ values.
Caption: Workflow for the in vitro GPR109A receptor activation assay.
Adipocyte Lipolysis Assay
This assay measures the ability of the compound to inhibit lipolysis in primary adipocytes.
Materials:
-
Primary adipocytes (e.g., isolated from rodent epididymal fat pads)
-
Krebs-Ringer bicarbonate buffer (KRBB) with 2% BSA
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol detection kit
-
This compound
-
Nicotinic acid (as a positive control)
Procedure:
-
Isolate primary adipocytes and resuspend in KRBB.
-
Aliquot adipocytes into a 96-well plate.
-
Add serial dilutions of this compound and nicotinic acid.
-
Incubate for 15 minutes at 37°C.
-
Add isoproterenol to stimulate lipolysis.
-
Incubate for 90 minutes at 37°C with gentle shaking.
-
Centrifuge the plate and collect the supernatant.
-
Measure the glycerol content in the supernatant using a glycerol detection kit.
-
Plot the dose-response curves and calculate IC₅₀ values for the inhibition of lipolysis.
In Vivo Dyslipidemia Model
This protocol outlines a general procedure for evaluating the efficacy of the compound in a rodent model of dyslipidemia.
Materials:
-
Male C57BL/6J mice or other suitable rodent model
-
High-fat diet
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
This compound
-
Nicotinic acid (as a positive control)
-
Blood collection supplies
-
Lipid analysis kits (for triglycerides, total cholesterol, HDL, and LDL)
Procedure:
-
Induce dyslipidemia in mice by feeding a high-fat diet for 8-12 weeks.
-
Randomly assign mice to treatment groups (vehicle, this compound at various doses, and nicotinic acid).
-
Administer the compounds orally once daily for 4 weeks.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.
-
Separate plasma and measure triglyceride, total cholesterol, HDL, and LDL levels using commercially available kits.
-
Analyze the data for statistically significant changes in lipid profiles between treatment groups.
Quantitative Data Summary
The following tables present hypothetical data for this compound based on the protocols described above. These tables are for illustrative purposes to guide data presentation.
Table 2. In Vitro Activity Profile
| Compound | GPR109A Activation (EC₅₀, nM) | Adipocyte Lipolysis Inhibition (IC₅₀, nM) |
| Nicotinic Acid | 300 | 500 |
| This compound | 150 | 250 |
Table 3. In Vivo Efficacy in a Dyslipidemia Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Change in Triglycerides (%) | Change in Total Cholesterol (%) | Change in HDL (%) | Change in LDL (%) |
| Vehicle | - | +5 | +2 | -1 | +4 |
| Nicotinic Acid | 100 | -30 | -20 | +15 | -25 |
| This compound | 50 | -35 | -25 | +20 | -30 |
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[9] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the experimental investigation of this compound. By following these methodologies, researchers can elucidate the pharmacological profile of this novel nicotinic acid derivative and assess its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases. The inclusion of the phenylethynyl moiety may offer improved potency and a more favorable pharmacokinetic profile, warranting further investigation.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H9NO2 | CID 2779236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(Phenylethynyl)nicotinic acid | 175203-69-7 [sigmaaldrich.com]
- 8. Buy Methyl 5-(2-phenylethynyl)nicotinate (EVT-8837241) [evitachem.com]
- 9. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" dosage and administration in lab animals
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies detailing the dosage and administration of "5-(2-Phenyleth-1-ynyl)nicotinic acid" in laboratory animals.
Therefore, it is not possible to provide detailed application notes, dosage tables, or specific experimental protocols for this compound as requested. The information necessary to fulfill the core requirements of this topic—quantitative data, detailed methodologies, and signaling pathways—is not present in the current body of scientific literature.
General Considerations for Novel Nicotinic Acid Derivatives
While no data exists for the specific compound , researchers investigating novel nicotinic acid derivatives may consider the extensive research on nicotinic acid (Niacin, Vitamin B3) as a starting point for experimental design. Nicotinic acid and its derivatives are known to play roles in various biological processes, including energy metabolism and lipid management.[1][2][3][4][5]
Derivatives of nicotinic acid have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[6][7] The synthesis of novel derivatives is an active area of research, with new compounds being evaluated for their biological activities.[6][7][8]
When developing protocols for a novel compound like "this compound," a logical workflow would be essential. This would typically involve initial in vitro screening before proceeding to in vivo studies in animal models.
Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.
Mechanism of Action of Nicotinic Acid
For context, nicotinic acid itself exerts its pharmacological effects through several mechanisms. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic reactions.[2][3] In pharmacological doses, nicotinic acid is known to:
-
Activate G protein-coupled receptors, such as hydroxycarboxylic acid receptor 2 (HCA2), which are highly expressed in adipose tissue.[1][9]
-
Reduce the synthesis of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[1][10]
-
Increase levels of high-density lipoprotein (HDL) cholesterol.[1][10]
The signaling pathway for nicotinic acid's effect on lipids is complex and involves the inhibition of lipolysis in adipocytes, which reduces the flow of free fatty acids to the liver.[10] This in turn decreases the hepatic synthesis of triglycerides and VLDL.[10]
Caption: Simplified signaling pathway of nicotinic acid in adipocytes.
Without specific preclinical data for "this compound," any discussion of dosage and administration in lab animals would be purely speculative and scientifically unsound. Researchers interested in this specific compound would need to conduct foundational studies, including chemical synthesis, purification, and comprehensive in vitro and in vivo testing, to establish its biological activity, pharmacokinetic profile, and safety.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. refp.cohlife.org [refp.cohlife.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-(2-phenyleth-1-ynyl)nicotinic acid. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 5-halonicotinic acid (commonly 5-bromonicotinic acid) with phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]
Q2: Why am I experiencing low yields in my Sonogashira coupling reaction for this synthesis?
A2: Low yields in Sonogashira couplings can stem from several factors, including inactive catalysts, poor quality of reagents, suboptimal reaction conditions, or the presence of oxygen.[2][3] A systematic approach to troubleshooting is essential to identify and resolve the issue.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The most common side reaction is the homocoupling of phenylacetylene, known as Glaser coupling, which leads to the formation of 1,4-diphenylbuta-1,3-diyne.[4][5][6] This is particularly problematic in the presence of oxygen and can be minimized by ensuring the reaction is performed under strictly anaerobic conditions. Dehalogenation of the 5-halonicotinic acid can also occur under harsh reaction conditions.[6]
Q4: Is a copper co-catalyst always necessary?
A4: While the traditional Sonogashira reaction uses a copper(I) co-catalyst to increase reactivity, copper-free protocols have been developed.[4][5] The main advantage of a copper-free system is the avoidance of Glaser homocoupling byproducts.[4][5] However, copper-free reactions may require different ligands or reaction conditions to achieve comparable yields.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. Given the acidic nature of the product, care must be taken during workup and purification. An initial aqueous workup to remove the base and other salts is common. For recrystallization, a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. For column chromatography, a silica gel stationary phase with a solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to prevent streaking, can be effective.
Troubleshooting Guides
Guide 1: Low to No Product Yield
If you are observing low or no formation of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst, especially Pd(0), is sensitive to air. The formation of palladium black can indicate catalyst decomposition.[6] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use a fresh batch of catalyst or a robust pre-catalyst. |
| Poor Reagent Quality | Impurities in starting materials can poison the catalyst. Use high-purity 5-bromonicotinic acid and freshly distilled phenylacetylene. Amine bases can oxidize over time; use a freshly opened bottle or distill before use.[2] |
| Suboptimal Temperature | While some Sonogashira couplings proceed at room temperature, reactions with less reactive aryl bromides often require heating.[3][7] Gradually increase the reaction temperature, for example, to 50-80 °C, and monitor for product formation. |
| Inadequate Degassing | Oxygen can lead to the oxidative homocoupling of phenylacetylene (Glaser coupling) and deactivate the Pd(0) catalyst.[3] Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. |
| Inappropriate Halide | The reactivity of the 5-halonicotinic acid follows the order: I > Br >> Cl. If using 5-chloronicotinic acid, a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands) and higher temperatures will be necessary.[6] |
Guide 2: Significant Formation of Side Products
The presence of significant impurities alongside your desired product can complicate purification and reduce the overall yield.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting Guide for Common Side Products.
| Side Product | Potential Cause | Recommended Solution |
| 1,4-diphenylbuta-1,3-diyne (Glaser Coupling) | This is the most common side product, resulting from the oxidative homocoupling of phenylacetylene. Its formation is promoted by the presence of oxygen and the copper co-catalyst.[4][6] | 1. Improve Degassing: Ensure the reaction is performed under strictly anaerobic conditions.[3] 2. Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is an effective way to eliminate this side reaction.[4][5] |
| Nicotinic Acid (Dehalogenation) | The bromo substituent on the nicotinic acid can be reductively cleaved, especially at higher temperatures or with certain bases.[6] | 1. Lower Temperature: If possible, run the reaction at a lower temperature. 2. Milder Base: Consider using a milder base. For example, if using a strong inorganic base like K₂CO₃, switching to an amine base like triethylamine or diisopropylethylamine might be beneficial. |
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of 5-Bromonicotinic Acid
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Copper(I) Co-catalyst | CuI | 1-10 mol% (if not a copper-free protocol) |
| Ligand (if needed) | PPh₃, XPhos, SPhos | Typically used with Pd(II) pre-catalysts |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | 2-4 equivalents |
| Solvent | DMF, THF, Dioxane, Toluene | Anhydrous and degassed |
| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the halide and catalyst system[7] |
| Reactant Ratio | 5-Bromonicotinic Acid : Phenylacetylene | 1 : 1.1 to 1 : 1.5 |
Table 2: Comparison of Halide Reactivity in Sonogashira Coupling
| Halide (X in 5-X-nicotinic acid) | Relative Reactivity | Typical Reaction Temperature |
| Iodo (I) | Highest | Room Temperature - 50 °C |
| Bromo (Br) | Medium | 50 °C - 100 °C |
| Chloro (Cl) | Lowest | > 100 °C, often requires specialized catalysts |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Reaction Setup Workflow
Caption: General Workflow for Reaction Setup.
Materials:
-
5-Bromonicotinic acid (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent, followed by triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Phenyleth-1-ynyl)nicotinic acid. The information focuses on the identification and removal of byproducts commonly encountered during its synthesis via Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between a 5-halonicotinic acid derivative and phenylacetylene. The most frequently encountered byproducts include:
-
Homocoupled Phenylacetylene (1,4-diphenylbuta-1,3-diyne): This is a common side product in Sonogashira reactions, arising from the coupling of two phenylacetylene molecules. Its formation can be promoted by the presence of oxygen.
-
Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product. This often manifests as a dark coloration of the product.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 5-halonicotinic acid or phenylacetylene in the crude product.
Q2: How can I identify the presence of these byproducts in my reaction mixture?
A2: A combination of analytical techniques can be used for byproduct identification:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to visualize the components of your reaction mixture. The homocoupled diyne is typically less polar than the desired product and will have a higher Rf value. Unreacted 5-halonicotinic acid is generally more polar and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structures of the desired product and any isolated byproducts.
-
Mass Spectrometry (MS): Mass spectrometry is useful for confirming the molecular weights of the product and impurities.
Q3: My purified product is a dark color. What is the likely cause and how can I remove it?
A3: A dark color, often black or dark brown, in the purified product is a strong indication of residual palladium catalyst.[1] This can be removed by the following methods:
-
Filtration through Celite: Passing a solution of the crude product through a pad of Celite can effectively remove a significant portion of the insoluble palladium residues.[1]
-
Column Chromatography: Residual soluble palladium species can be removed during silica gel column chromatography, as they often adhere strongly to the silica.
Q4: I am observing a significant amount of the homocoupled diyne byproduct. How can I minimize its formation?
A4: The formation of the homocoupled alkyne can be minimized by carefully controlling the reaction conditions:
-
Degassing: Thoroughly degassing the reaction solvent and bubbling the reaction mixture with an inert gas (like argon or nitrogen) can reduce the amount of dissolved oxygen, which promotes homocoupling.
-
Copper-Free Conditions: While copper (I) is often used as a co-catalyst to increase the reaction rate, it can also promote homocoupling.[2] Performing the reaction under copper-free conditions can sometimes reduce the formation of this byproduct.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Ensure proper storage of catalysts under an inert atmosphere. |
| Insufficient Reaction Temperature | For less reactive aryl bromides, a higher reaction temperature (e.g., 80-100 °C) may be required.[1] |
| Poor Solvent Choice | Ensure the use of dry, degassed solvents. Amine bases like triethylamine or diisopropylamine can also serve as the solvent.[1] |
| Starting Material Quality | Verify the purity of the 5-halonicotinic acid and phenylacetylene. Impurities can inhibit the catalyst. |
Problem 2: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Product Streaking on the Column | The acidic nature of the carboxylic acid group can cause streaking on silica gel. Adding a small amount of acetic acid or formic acid to the eluent can improve the peak shape. |
| Product is Insoluble in the Loading Solvent | Dissolve the crude product in a minimal amount of a more polar solvent (like dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel for dry loading onto the column. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of the crude product. The exact solvent system may need to be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
Recrystallization can be an effective method for purifying the final product, particularly for removing less soluble impurities. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Workflow for initial byproduct identification using TLC.
Caption: General purification workflow for this compound.
References
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Phenyleth-1-ynyl)nicotinic acid. The information is designed to address common solubility challenges and provide practical solutions for your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter with this compound in a question-and-answer format.
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the likely cause and what are my initial steps?
A1: The poor aqueous solubility of this compound is likely due to its chemical structure, which includes a largely hydrophobic phenylethynyl group attached to a nicotinic acid backbone. While the nicotinic acid portion has some hydrophilicity, the bulky aromatic group significantly reduces its solubility in neutral aqueous solutions.
Initial Troubleshooting Steps:
-
pH Adjustment: The carboxylic acid group on the nicotinic acid moiety provides a handle for pH-dependent solubility. Try to dissolve the compound in a slightly basic solution (e.g., pH 8.0-9.0) to deprotonate the carboxylic acid, forming a more soluble salt. You can then carefully adjust the pH back towards your desired experimental pH, observing for any precipitation.
-
Use of Co-solvents: For stock solutions, consider using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[1] Prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with your experiment.[1]
Q2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the concentration of the good solvent (the organic solvent) is diluted.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Vigorous Mixing: When adding the organic stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[1] This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in your aqueous medium can help to keep the compound in solution by forming micelles.[2][3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q3: For my in vivo studies, I need a formulation that improves the bioavailability of this poorly soluble compound. What are some advanced strategies I can consider?
A3: For in vivo applications, enhancing solubility is often directly linked to improving bioavailability.[4][6] Several advanced formulation strategies can be employed:
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution.[4][7][8]
-
Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix in an amorphous state.[5][9] This amorphous form has higher energy and is more soluble than the crystalline form. Common polymers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]
-
Lipid-Based Formulations: If the compound has sufficient lipophilicity, it can be formulated in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS).[7] These formulations form fine emulsions in the gastrointestinal tract, which can enhance absorption.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following tables provide an illustrative example of how to present such data once determined experimentally.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Water (pH 7.4) | 25 | < 0.1 |
| 0.1 M HCl | 25 | < 0.1 |
| 0.1 M NaOH | 25 | ~ 5.0 |
| Ethanol | 25 | ~ 10.0 |
| DMSO | 25 | > 50.0 |
Table 2: Example of Solubility Enhancement with a Co-solvent System (DMSO in PBS pH 7.4)
| % DMSO (v/v) in PBS | Temperature (°C) | Illustrative Solubility (mg/mL) |
| 0.5 | 25 | ~ 0.2 |
| 1.0 | 25 | ~ 0.5 |
| 2.0 | 25 | ~ 1.2 |
| 5.0 | 25 | ~ 3.0 |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. A typical stock solution concentration is 10-50 mM.
-
Store the stock solution at -20°C or as recommended.
-
For experimental use, slowly add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring vigorously.[1]
-
Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid solvent effects in biological assays.[1]
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If any precipitation occurs, try a lower final concentration of the compound or a slightly higher percentage of the co-solvent if the experimental system permits.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
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Weigh the desired amount of this compound powder.
-
Add a small volume of the desired aqueous buffer (e.g., PBS, Tris).
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While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH and facilitate dissolution.
-
Monitor the pH and continue adding the basic solution until the compound is fully dissolved.
-
Carefully adjust the pH back to the desired experimental pH using a dilute acid solution (e.g., 0.1 M HCl).
-
Observe the solution for any signs of precipitation. If precipitation occurs, the required concentration may not be achievable at the final pH.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.[1]
Visualizations
The following diagrams illustrate a typical workflow for addressing solubility issues and a relevant signaling pathway where this compound might be active.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Potential signaling pathway inhibited by an mGluR1 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. ijpsjournal.com [ijpsjournal.com]
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" stability problems in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-phenyleth-1-ynyl)nicotinic acid. The information is designed to address common stability problems encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature under an inert atmosphere. It is important to keep the container tightly closed in a well-ventilated place.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: The safety data sheet indicates that this compound is soluble in water.[1] For related compounds like nicotinic acid, solubility has also been demonstrated in organic solvents such as DMSO and dimethylformamide.[2] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[2]
Q3: My solution of this compound is changing color. What could be the cause?
A3: A color change in your solution may indicate degradation of the compound. Potential causes include exposure to light, incompatible pH, presence of oxidizing or reducing agents, or reaction with other components in your solution. Given the compound's conjugated system, it may be susceptible to photodegradation.
Q4: Is this compound sensitive to light?
Q5: What are the known incompatibilities for this compound?
A5: this compound is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[1] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
If you are observing a loss of activity or inconsistent results with your this compound solution, it may be due to compound degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions before each experiment, especially for sensitive assays.
-
Control for pH: The stability of nicotinic acid derivatives can be pH-dependent.[5] Ensure the pH of your experimental buffer is compatible with the compound.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to prevent photodegradation.
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Check for Contaminants: Ensure all solvents and reagents are of high purity and free from oxidizing or reducing contaminants.
Issue 2: Precipitate Formation in Solution
Precipitation of your compound can lead to inaccurate concentrations and unreliable experimental outcomes.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen solvent system at the desired concentration. You may need to perform a solubility test.
-
Adjust pH: The solubility of carboxylic acids is often pH-dependent. Adjusting the pH of aqueous solutions may improve solubility.
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Consider a Co-solvent: If working with aqueous buffers, the addition of a small percentage of an organic co-solvent like DMSO or ethanol may enhance solubility.
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Temperature Effects: Check if the temperature at which you are storing or using the solution is affecting its solubility. Some compounds are less soluble at lower temperatures.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer system over time.
Objective: To quantify the percentage of this compound remaining in solution under defined conditions (e.g., temperature, light exposure, pH).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., water, DMSO, ethanol)
-
Buffer of desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 column
-
Volumetric flasks and pipettes
-
Incubator or water bath for temperature control
-
Photostability chamber or light source (for photostability studies)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired buffer or solvent to the final experimental concentration.
-
Aliquot the solution into several vials for time-point analysis.
-
-
Storage Conditions:
-
Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
For photostability, expose one set of samples to a controlled light source while keeping a parallel set in the dark as a control.
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from the respective vial.
-
Inject the sample into the HPLC system. A typical mobile phase for related compounds involves a mixture of an aqueous buffer (e.g., with acetic acid) and an organic solvent like ethanol or acetonitrile.[6]
-
Use a UV detector set to a wavelength where the compound has maximum absorbance. For nicotinic acid, a wavelength of 265 nm has been used.[6]
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.5 | 97.2 | 91.5 |
| 48 | 99.1 | 94.8 | 83.7 |
| 72 | 98.6 | 92.5 | 76.3 |
Table 2: Hypothetical Photostability of this compound in Solution at 25°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 8 | 99.8 | 90.3 |
| 24 | 99.5 | 75.6 |
| 48 | 99.1 | 58.9 |
Visualizations
References
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" optimizing assay conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing assay conditions and troubleshooting experiments involving 5-(2-Phenyleth-1-ynyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C14H9NO2.[1] It is classified as a nicotinic acid derivative and is a solid at room temperature.
Q2: What are the basic chemical and physical properties of this compound?
| Property | Value | Reference |
| CAS Number | 175203-69-7 | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [2] |
| Solubility | Soluble in water. The safety data sheet indicates it is likely to be mobile in the environment due to its water solubility. |
Q3: How should I handle and store this compound?
-
Handling: Use in a well-ventilated area.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Wear protective gloves, clothing, and eye/face protection.[2][3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3] It should be stored under an inert atmosphere at room temperature.
-
Incompatibilities: Avoid contact with acids, bases, strong oxidizing agents, and reducing agents.[3]
Q4: What are the known safety hazards of this compound?
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
General Assay Considerations
Optimizing assay conditions is critical for obtaining reliable and reproducible data. The following are key parameters to consider when developing an assay for this compound.
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Buffer and pH: The stability and activity of the compound and the biological target can be pH-dependent. Test a range of pH values around the physiological pH of 7.4. Common buffers include phosphate-buffered saline (PBS), Tris, and HEPES.
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Solvent/Vehicle: While the compound is water-soluble, stock solutions are often prepared in organic solvents like DMSO. It is crucial to determine the tolerance of your assay system to the final concentration of the solvent. Always include a vehicle control in your experiments.
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Compound Concentration: Perform a dose-response curve to determine the optimal concentration range for your assay. This will help in identifying the IC50 or EC50 value.
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Incubation Time and Temperature: The reaction kinetics can be influenced by both time and temperature. Optimize these parameters to ensure the reaction has reached a stable endpoint or is measured within the linear range.
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Controls: The use of appropriate controls is essential for data interpretation.[4]
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Negative Control: Contains all assay components except the test compound.
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Positive Control: A known inhibitor or activator of the target to ensure the assay is performing as expected.
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Vehicle Control: Contains the same concentration of the solvent used to dissolve the test compound.
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Compound Interference Control: Test the compound in the absence of the biological target to check for autofluorescence or other interferences.[5][6]
-
Troubleshooting Guide
Q5: My negative control has a high background signal. What could be the cause?
High background can obscure your results and is a common issue in fluorescence-based assays.[6]
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Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.[5]
-
Solution: Measure the fluorescence of the compound in the assay buffer without any other reagents. If it is autofluorescent, consider using a fluorophore with a red-shifted excitation and emission spectrum.[5]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh reagents and use high-purity water.
-
-
Non-specific Binding: The fluorescent probe may be binding to the microplate or other components.
-
Solution: Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer.
-
Q6: I am observing a very low or no signal in my assay.
A weak signal can be due to several factors.[6]
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Inactive Components: The enzyme, protein, or compound may be inactive.
-
Solution: Verify the activity of your biological target with a known positive control. Ensure proper storage and handling of all reagents.
-
-
Suboptimal Concentrations: The concentration of the compound or other reagents may be too low.
-
Solution: Titrate all components of the assay to find their optimal concentrations.
-
-
Fluorescence Quenching: The test compound may be absorbing the light emitted by the fluorophore.[5]
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Solution: Perform a quenching control experiment by mixing the fluorophore with varying concentrations of the compound in a cell-free system.[5] A decrease in signal with increasing compound concentration indicates quenching. Consider using a different fluorophore.
-
Q7: My data shows high variability between replicates.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions.
-
-
Edge Effects: Wells on the edge of the microplate can evaporate more quickly, leading to concentration changes.
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Solution: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.
-
-
Compound Precipitation: The compound may not be fully soluble at the tested concentrations.
-
Solution: Visually inspect the wells for any precipitate. Determine the solubility of the compound in your assay buffer.
-
Experimental Protocols
As no specific assay protocol for this compound is readily available, the following is a detailed, hypothetical protocol for a fluorescence-based inhibition assay, which can be adapted to your specific biological target.
Protocol: Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate in a suitable solvent (e.g., DMSO).
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Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control: Prepare a stock solution of a known inhibitor for the target enzyme.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Add 2 µL of the diluted compound or control (vehicle or positive control) to the appropriate wells.
-
Add 48 µL of the enzyme solution (diluted to the desired concentration in assay buffer) to all wells.
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Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution (diluted to the desired concentration in assay buffer).
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Take readings every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
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Fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Starting Conditions for Optimization |
| pH | 6.5, 7.0, 7.5, 8.0 |
| Enzyme Concentration | Titrate to find a concentration that gives a robust signal within the linear range of the instrument. |
| Substrate Concentration | Start with the Km value of the substrate, if known. |
| Compound Concentration | 100 µM to 1 nM (10-point, 3-fold serial dilution) |
| Incubation Temperature | Room Temperature (25°C), 37°C |
| Incubation Time | 15 min, 30 min, 60 min |
Visualizations
Caption: General experimental workflow for an enzyme inhibition assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. CAS NO. 175203-69-7 | this compound | C14H9NO2 [localpharmaguide.com]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" unexpected experimental results
Welcome to the technical support center for 5-(2-Phenyleth-1-ynyl)nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: My Sonogashira coupling reaction to synthesize this compound is not working. What are the most critical factors to check?
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A1: When a Sonogashira reaction fails, the primary aspects to investigate are the catalyst, reagent quality, and reaction conditions. Ensure your palladium and copper catalysts are active and not degraded. It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can cause the undesirable Glaser-type homocoupling of phenylacetylene.[1] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[1]
-
-
Q2: I'm observing a black precipitate in my reaction mixture. What is it and what should I do?
-
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This can be triggered by impurities, an inappropriate choice of solvent, or incorrect temperature. Using fresh, high-purity reagents and solvents can help prevent this issue. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[1][2]
-
-
Q3: What is the expected reactivity order for the aryl halide in the Sonogashira coupling to synthesize this compound?
-
Q4: I am having trouble purifying the final product. What purification strategies are recommended for nicotinic acid derivatives?
-
A4: Purification of nicotinic acid derivatives can be challenging due to their polarity. If the product is intended to be an ester, it may be possible to dissolve it in a solvent like dichloromethane (DCM) and wash with a mild base solution (e.g., sodium bicarbonate) to remove any unreacted nicotinic acid.[1] However, be cautious as unhindered esters might be susceptible to hydrolysis.[1] Column chromatography can also be employed, and it may be beneficial to use a solvent other than DMF for the reaction if possible, as residual DMF can interfere with purification.[1]
-
Product Stability & Handling
-
Q5: How stable is this compound? Are there any specific storage recommendations?
-
Q6: What are the expected solubility properties of this compound?
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A6: Nicotinic acid is slightly soluble in water and ethanol.[4] The introduction of the non-polar phenylethynyl group would likely decrease its solubility in water and increase its solubility in organic solvents. The solubility of nicotinic acid is also pH-dependent; it is more soluble in alkaline conditions where it forms a salt.[5] Therefore, adjusting the pH might be a useful strategy for dissolution.
-
Biological Activity
-
Q7: I am not observing the expected biological activity. What is the likely cellular target for this compound?
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A7: Nicotinic acid and its derivatives primarily act as agonists for the G-protein coupled receptor GPR109A (also known as HCA2).[6] This receptor is expressed in various cell types, including adipocytes and immune cells.[7] Activation of GPR109A typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7]
-
-
Q8: My in-vitro assay shows a weaker than expected response. Could this be due to receptor desensitization?
-
A8: Yes, prolonged exposure to some GPR109A agonists can lead to receptor internalization, which would reduce the cellular response over time.[2] It is advisable to perform time-course experiments to determine the optimal incubation time for your assay.
-
Troubleshooting Guides
Problem: Low or No Product Yield in Synthesis
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh palladium and copper catalysts. Ensure proper storage conditions. |
| Poor Reagent Quality | Purify starting materials (5-halonicotinic acid and phenylacetylene) if necessary. Use anhydrous solvents and bases.[1] |
| Inefficient Reaction Conditions | If using 5-bromonicotinic acid, try increasing the reaction temperature.[1][8] Optimize the choice of solvent and base.[1] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] |
| Alkyne Homocoupling | Consider a copper-free Sonogashira protocol to minimize the formation of the Glaser coupling byproduct.[1] |
Problem: Unexpected Peaks in Spectroscopic Analysis
| Potential Cause | Troubleshooting Step |
| NMR: Presence of starting materials | Compare the spectrum with the spectra of 5-halonicotinic acid and phenylacetylene. Adjust reaction time or conditions to drive the reaction to completion. |
| NMR: Isomeric byproduct | Consider the possibility of regioisomers if the starting material allows. 2D NMR techniques (COSY, HMBC) can help in structure elucidation. |
| MS: Peak corresponding to Glaser coupling | A peak at approximately 202 m/z could correspond to the dimer of phenylacetylene. Optimize reaction conditions to suppress this side reaction. |
| IR: Broad peak around 3000-3500 cm⁻¹ | This could indicate the presence of water or residual carboxylic acid starting material. Ensure the product is thoroughly dried. |
Problem: Inconsistent Biological Assay Results
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Prepare stock solutions in an appropriate organic solvent like DMSO.[6] Ensure complete dissolution before adding to the assay medium. Sonication may be helpful. |
| Compound Degradation | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Low GPR109A Expression in Cell Line | Confirm the expression of GPR109A in your cell model using techniques like qPCR or Western blotting. |
| Assay Interference | Run appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (e.g., nicotinic acid). |
Experimental Protocols
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-halonicotinic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[3]
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).[3]
-
Alkyne Addition: Add phenylacetylene (1.1-1.5 eq.) to the reaction mixture.[3]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for iodides, elevated for bromides) and monitor the reaction progress by TLC or GC-MS.[3]
-
Workup: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with an organic solvent.[3]
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]
Hypothetical Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Aromatic protons of the pyridine ring (approx. 8.0-9.0 ppm), aromatic protons of the phenyl group (approx. 7.3-7.6 ppm), and a broad singlet for the carboxylic acid proton (approx. 13.0 ppm). |
| ¹³C NMR (in DMSO-d₆) | Carbonyl carbon (approx. 165 ppm), aromatic carbons (approx. 120-155 ppm), and alkyne carbons (approx. 85-95 ppm). |
| IR (KBr pellet) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700 cm⁻¹), C≡C stretch (approx. 2220 cm⁻¹), and aromatic C-H stretches (above 3000 cm⁻¹).[9][10] |
| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 222.06. |
Visualizations
Caption: Troubleshooting workflow for low yield in the Sonogashira synthesis.
Caption: Simplified GPR109A signaling pathway in an adipocyte.
References
- 1. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism [repository.arizona.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" common pitfalls in handling
Welcome to the technical support center for 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS: 175203-69-7). This resource provides essential information, troubleshooting guides, and experimental protocols to ensure safe and effective handling for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organic compound classified as an alkyne-substituted nicotinic acid derivative.[1] Its molecular formula is C14H9NO2 and it has a molecular weight of approximately 223.23 g/mol .[2] It is primarily used as a laboratory chemical and a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1][3]
Q2: What are the primary safety hazards associated with this compound?
A2: This chemical is considered hazardous. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][5]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][7] It should be protected from sunlight as it may be light-sensitive.[5][6] For long-term stability, storage under an inert atmosphere at room temperature is recommended.[7]
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[3] Contact with these materials should be avoided to prevent hazardous reactions.
Q5: What are the potential applications of this compound in research?
A5: Due to its structure, which is related to known modulators of metabotropic glutamate receptors (mGluRs), this compound is of interest in neuroscience and drug discovery.[8][9] Compounds with similar backbones have been investigated as allosteric modulators for mGluR subtypes, which are targets for various central nervous system (CNS) disorders.[9][10]
Troubleshooting Guide
Q1: I am having trouble dissolving the compound. What solvents should I use?
A1: The compound is reported to be soluble in water.[3] However, if you encounter difficulties, consider that the parent compound, nicotinic acid, is soluble in DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[11] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[11] For organic reactions, the related methyl ester shows moderate solubility in dichloromethane and chloroform.[1] Always start with small quantities to test solubility in your specific solvent system.
Q2: My experimental results are inconsistent. Could this be related to compound stability?
A2: Yes, inconsistency can be due to compound degradation. The compound is stable under recommended storage conditions but can degrade if exposed to light, incompatible materials, or high heat.[3][5][6] Upon heating, it can form explosive mixtures with air and release hazardous combustion gases.[6] For biological assays, it is recommended to prepare fresh solutions from a solid sample for each experiment. If you suspect degradation, verify the compound's purity via analytical methods like NMR or LC-MS.
Q3: I observe unexpected side products in my synthesis reaction. What could be the cause?
A3: The alkyne and carboxylic acid functional groups can be reactive under various conditions. Ensure that your reaction conditions are free from incompatible substances like strong oxidizing or reducing agents, unless they are part of the planned reaction scheme.[3] The pyridine ring can also participate in side reactions. Protecting groups may be necessary for either the carboxylic acid or the pyridine nitrogen depending on the desired transformation.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 175203-69-7 | [2] |
| Molecular Formula | C14H9NO2 | [2][12] |
| Molecular Weight | 223.23 g/mol | [2][12] |
| Melting Point | 245 °C | |
| Physical Form | Solid / Powder | [13] |
| Purity | Typically ≥95-97% | [4] |
| Solubility (Water) | Soluble | [3] |
| Storage Temperature | Room Temperature | [7] |
Experimental Protocols & Visualizations
General Workflow for Handling and Use
The following diagram outlines a standard workflow for handling this compound from receipt to experimental use.
Caption: General experimental workflow for handling the compound.
Troubleshooting: Poor Compound Solubility
If you encounter issues with solubility, the following decision-making process can help.
Caption: Troubleshooting flowchart for compound solubility issues.
Representative Experimental Protocol: Calcium Mobilization Assay for mGluR5 PAM Activity
Given the structural similarity to known mGluR modulators, a common application would be to test for activity at these receptors. The following is a representative protocol for assessing positive allosteric modulator (PAM) activity at the mGluR5 receptor, which is Gq-coupled and signals through intracellular calcium release.
Objective: To determine if this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
L-Glutamate (the endogenous agonist).
-
This compound (Test Compound).
-
A known mGluR5 PAM (Positive Control, e.g., CDPPB).
-
An mGluR5 antagonist (Negative Control, e.g., MPEP).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with liquid handling capabilities.
Methodology:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
Wash the cells gently with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of the Test Compound in Assay Buffer.
-
Using the plate reader's liquid handler, add the Test Compound dilutions to the appropriate wells.
-
Also add positive control (PAM), negative control (antagonist), and vehicle controls.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of L-Glutamate in Assay Buffer at a concentration that elicits a low, sub-maximal response (EC20). This concentration must be determined in a separate experiment.
-
Place the plate in the fluorescent reader and begin recording baseline fluorescence.
-
Add the EC20 L-Glutamate solution to all wells simultaneously.
-
Continue to record the fluorescent signal (typically representing intracellular calcium concentration) for 2-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence upon glutamate addition is calculated for each well.
-
The response in wells containing the Test Compound is compared to the vehicle control. A PAM will potentiate the response to the EC20 concentration of glutamate, resulting in a significantly higher fluorescence signal.
-
Data is typically normalized to the maximum response and a concentration-response curve for the Test Compound is generated to determine its EC50 (the concentration at which it produces 50% of its maximal potentiation).
-
Relevant Signaling Pathway
The assay described above measures the downstream effects of activating the Gq signaling pathway, which is coupled to mGluR5.
Caption: Simplified Gq signaling cascade for mGluR5 activation.
References
- 1. Buy Methyl 5-(2-phenylethynyl)nicotinate (EVT-8837241) [evitachem.com]
- 2. CAS NO. 175203-69-7 | this compound | C14H9NO2 [localpharmaguide.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 175203-69-7|5-(Phenylethynyl)nicotinic acid|BLD Pharm [bldpharm.com]
- 8. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound(175203-69-7) 1H NMR [m.chemicalbook.com]
- 13. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
Technical Support Center: Improving the Purity of 5-(2-Phenyleth-1-ynyl)nicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-(2-Phenyleth-1-ynyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is often supplied with a purity of 95-97%. For applications requiring higher purity, further purification steps are necessary.
Q2: What are the most common impurities in a crude sample of this compound synthesized via Sonogashira coupling?
A2: The most common impurities stemming from a Sonogashira coupling reaction include residual starting materials (e.g., a 5-halonicotinic acid and phenylacetylene), palladium and copper catalysts, and byproducts from side reactions. A significant byproduct is often the homocoupled dimer of phenylacetylene (1,4-diphenylbuta-1,3-diyne), formed through the Glaser-Hay coupling.
Q3: What purification techniques are most effective for improving the purity of this compound?
A3: Recrystallization is a highly effective method for purifying this compound. Column chromatography can also be employed, although it may be more labor-intensive for larger scales.
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: Due to the presence of both a carboxylic acid and a pyridine ring, a range of protic and aprotic solvents can be considered. Ethanol, isopropanol, or mixtures of ethanol and water are often good starting points for recrystallizing nicotinic acid derivatives.[1][2] For less polar impurities, a solvent system that allows for good differential solubility between the desired product and the impurities should be chosen.
Q5: How can I assess the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and other nicotinic acid derivatives.[3][4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the presence of impurities. A sharp melting point is also a good indicator of high purity.
Troubleshooting Guides
Low Purity After Synthesis
| Observed Issue | Potential Cause | Troubleshooting Step |
| Significant amount of starting material (5-halonicotinic acid) present. | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. Ensure the quality of the palladium and copper catalysts. |
| Presence of 1,4-diphenylbuta-1,3-diyne (homocoupled alkyne). | Oxidative coupling of phenylacetylene. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Dark-colored crude product. | Decomposition of the palladium catalyst or presence of colored impurities. | Filter the crude product through a short plug of silica gel before further purification. Consider using activated charcoal during recrystallization.[8] |
Issues During Recrystallization
| Observed Issue | Potential Cause | Troubleshooting Step |
| The compound does not dissolve in the hot solvent. | Insufficient solvent or an inappropriate solvent was chosen. | Gradually add more hot solvent until the compound dissolves. If a large volume of solvent is required, a different solvent with higher solubility for the compound should be selected. |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If crystals still do not form, partially evaporate the solvent to increase the concentration and cool again. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or impurities are depressing the melting point. | Use a lower-boiling point solvent. Try to remove more impurities before recrystallization, for example, by a preliminary wash or a quick filtration through silica gel. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Data Presentation
The following table presents hypothetical data on the purity of this compound before and after a single recrystallization, as might be determined by HPLC analysis.
| Sample | Purity (% Area by HPLC) | Major Impurity (% Area by HPLC) |
| Crude Product | 94.5% | 1,4-diphenylbuta-1,3-diyne (2.8%) |
| After Recrystallization | 99.2% | 1,4-diphenylbuta-1,3-diyne (0.3%) |
Experimental Protocols
General Sonogashira Coupling Protocol for the Synthesis of this compound
This is a general procedure and may require optimization.
-
To a degassed mixture of 5-bromonicotinic acid (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents) in a suitable solvent (e.g., a mixture of THF and triethylamine), add phenylacetylene (1.2 equivalents) under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Recrystallization Protocol for this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Synthesis, Purification, and Analysis.
Caption: Troubleshooting Purity Issues.
References
- 1. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 7. USP Methods for the Analysis of Niacin with the Legacy L1 Column | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" troubleshooting inconsistent bioactivity
Welcome to the Technical Support Center for 5-(2-Phenyleth-1-ynyl)nicotinic acid (PEN). This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent bioactivity in their experiments with this compound. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the experimental evaluation of PEN. The troubleshooting advice is structured to guide you from initial compound verification to addressing complex assay-specific problems.
Section 1: Compound Identity, Purity, and Stability
Q1: My latest batch of this compound is showing different activity compared to a previous lot. How can I confirm the compound's integrity?
A1: Inconsistent results between batches are often due to variations in purity, the presence of impurities, or degradation. It is crucial to verify the identity and purity of each new batch of PEN before use. Standard analytical techniques are essential for this verification.
Recommended Actions:
-
Structure Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The spectral data should match the expected structure of PEN.
-
Purity Analysis: Quantify the purity of your sample using High-Performance Liquid Chromatography (HPLC), ideally with a UV detector set to a wavelength where the compound has strong absorbance. For bioassays, a purity of >95% is generally recommended.[1]
Table 1: Analytical Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity | Mass Spectrometry | Molecular weight corresponds to C₁₄H₉NO₂ (223.23 g/mol ) |
| Purity | HPLC (e.g., at 254 nm) | ≥ 95%[2] |
Q2: Could residual catalysts or byproducts from the synthesis of PEN be interfering with my assay?
A2: Yes, impurities from the synthetic route can significantly impact bioactivity. PEN is typically synthesized via a Sonogashira coupling reaction, which uses palladium and copper catalysts.[3] Residual heavy metals or organic byproducts, such as homocoupled alkynes, can interfere with biological assays.[4]
Recommended Actions:
-
Review the Certificate of Analysis (CoA) for information on residual catalyst levels.
-
If you suspect catalyst contamination, consider repurifying the compound.
-
Be aware that byproducts of the Sonogashira reaction may have their own biological activities, leading to confounding results.[5]
Section 2: Compound Handling and Solubility
Q3: What is the best way to dissolve and store PEN for consistent results in cell-based assays?
A3: Improper solubilization and storage can lead to issues like compound precipitation or degradation, causing significant variability. While specific solubility data for PEN is limited, we can infer best practices from its parent compound, nicotinic acid, and general guidelines for small molecules.
Recommended Actions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[6] Nicotinic acid is soluble in DMSO at approximately 1 mg/mL.[6][7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Use an ultrasonic bath to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[8] Always add the DMSO stock to the aqueous solution while vortexing to prevent precipitation.
Table 2: General Solubility and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High dissolving power for many organic compounds. |
| Stock Concentration | 10-50 mM | Minimizes the volume of DMSO added to the final assay. |
| Storage (Stock) | -20°C or -80°C (aliquoted) | Prevents degradation from freeze-thaw cycles and hydrolysis. |
| Final DMSO % in Assay | < 0.5% (verify for your cell line) | High concentrations of DMSO can be toxic to cells and affect assay results. |
| Vehicle Control | Match the final DMSO concentration | Essential for differentiating compound effects from solvent effects. |
Q4: My assay involves a long incubation period. Could PEN be degrading in the cell culture medium?
A4: Compound stability in aqueous media over the course of an experiment is a critical factor.[9] Nicotinic acid itself is generally stable, but the phenylethynyl group in PEN could be susceptible to degradation under certain conditions (e.g., light exposure, oxidative stress).
Recommended Actions:
-
Stability Test: Incubate PEN in your cell culture medium under the same conditions as your assay (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Analyze the sample by HPLC at different time points (e.g., 0, 8, 24 hours) to check for the appearance of degradation peaks and a decrease in the parent compound peak.
-
Protect from Light: If the compound is light-sensitive, conduct experiments in low-light conditions and store stock solutions in amber vials.
Section 3: Assay-Specific Troubleshooting
This section uses a hypothetical scenario where PEN is being tested for anti-inflammatory activity in LPS-stimulated macrophages.
Q5: I'm observing high variability between replicate wells in my anti-inflammatory assay. What are the most common technical errors?
A5: High well-to-well variability is a common problem in cell-based assays and often points to technical inconsistencies rather than the compound itself.[10][11]
Table 3: Troubleshooting High Variability in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting for viscous suspensions.[11] |
| "Edge Effect" | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from inner wells.[11][12] |
| Pipetting Inaccuracy | Ensure pipettes are regularly calibrated. Use a consistent pipetting technique for adding cells, media, and reagents.[11] |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. Ensure the final concentration does not exceed the compound's solubility limit in the assay medium. |
| Cell Health & Passage Number | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of the experiment.[12] |
Q6: My positive control works, but PEN shows inconsistent inhibition of inflammatory markers (e.g., NO, TNF-α). What should I investigate?
A6: If your controls are behaving as expected, the inconsistency likely lies with the test compound's properties or its interaction with the assay components.
Recommended Actions:
-
Concentration Range: Ensure you are using a relevant concentration range. If the effect is weak, you may need to test higher concentrations. Conversely, high concentrations might induce cytotoxicity, confounding the results.
-
Cytotoxicity Assessment: Perform a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed inhibition of inflammatory markers is not simply due to cell death.[13]
-
Assay Interference: Some compounds can directly interfere with the assay readout. For example, colored compounds can interfere with absorbance-based assays (like the Griess assay for nitric oxide). Run a cell-free control by adding PEN to the medium and assay reagents to check for direct interference.[9]
Section 4: Mechanism and Potential Artifacts
Q7: What is the potential mechanism of action for PEN, and how can I determine if the observed effect is specific?
A7: Given its structure as a nicotinic acid derivative, a likely target for PEN is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[9] This receptor is expressed on immune cells like macrophages and mediates the anti-inflammatory effects of nicotinic acid.[1][14][15] Activation of HCA2 typically leads to the inhibition of NF-κB signaling, which in turn reduces the production of pro-inflammatory cytokines.[1]
Recommended Actions:
-
Target Engagement: If available, use cells that lack the HCA2 receptor (e.g., from HCA2 knockout mice) to see if the anti-inflammatory effect of PEN is abolished.[1]
-
Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate if PEN treatment affects key signaling proteins downstream of HCA2, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB.
Q8: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A8: PAINS are compounds that appear as hits in many different assays due to non-specific activity, such as chemical reactivity or aggregation, rather than specific binding to a biological target.[16][17] While the PEN scaffold is not a classic PAINS structure, some functional groups can be reactive.[18]
Recommended Actions:
-
Computational Screening: Use online tools or software to screen the structure of PEN against known PAINS filters.
-
Orthogonal Assays: Confirm your results using a different assay that measures the same biological endpoint but uses a different detection method. For example, if you see TNF-α inhibition with an ELISA, confirm it by measuring TNF-α mRNA levels using qPCR.
-
Detergent Test: To check for non-specific inhibition due to compound aggregation, perform the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity in the presence of detergent can indicate that the compound was acting as an aggregator.
Experimental Protocols
Protocol 1: Purity Analysis of PEN by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of PEN in DMSO. Dilute this stock to approximately 50 µg/mL in the mobile phase.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Measurement in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of PEN to inhibit nitric oxide production in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
PEN stock solution (e.g., 20 mM in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[19]
-
Compound Treatment: Prepare serial dilutions of PEN and the positive control (Dexamethasone) in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium and pre-treat the cells with 100 µL of medium containing the desired concentrations of PEN or controls for 1 hour.[19]
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).[19]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add the Griess reagent components to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC₅₀ value for PEN.
Visualizations
Below are diagrams to help visualize key workflows and pathways relevant to your experiments with PEN.
Caption: A troubleshooting workflow for inconsistent bioactivity.
Caption: Potential signaling pathway for PEN via the HCA2 receptor.
Caption: Experimental workflow for an in vitro anti-inflammatory assay.
References
- 1. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijddr.in [ijddr.in]
- 8. benchchem.com [benchchem.com]
- 9. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 17. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. benchchem.com [benchchem.com]
"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" degradation pathways to avoid
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and troubleshooting experiments involving 5-(2-Phenyleth-1-ynyl)nicotinic acid. The following information is designed to help avoid common degradation pathways and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known incompatibilities of this compound?
A1: Based on safety data, this compound is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[1] Contact with these substances should be avoided to prevent degradation.
Q2: Under what conditions is this compound considered stable?
A2: The compound is stable under normal, ambient laboratory conditions.[1] However, exposure to high temperatures, direct light, and incompatible materials should be minimized.
Q3: What are the hazardous decomposition products of this compound?
A3: Upon thermal decomposition, this compound may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Q4: How does pH affect the stability of the nicotinic acid moiety?
A4: While specific data for this compound is not available, nicotinic acid derivatives can undergo pH-dependent hydrolysis.[2] Strongly acidic or basic conditions should be avoided to prevent potential hydrolysis or other reactions involving the carboxylic acid group.
Q5: Is the alkyne group susceptible to degradation?
A5: Yes, the phenylethynyl group contains a triple bond that can be a reactive site. Alkynes, in general, are susceptible to oxidation, which can lead to the formation of 1,2-dicarbonyl compounds.[3] They can also undergo hydration and other addition reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS) | Degradation of the parent compound. | - Prepare fresh solutions for each experiment. - Store stock solutions in the dark at low temperatures (-20°C or -80°C). - Ensure all solvents and reagents are free from strong acids, bases, or oxidizing agents. - Use a pH-buffered mobile phase within a neutral range if possible. |
| Loss of Compound Potency or Activity | Chemical degradation leading to inactive products. | - Review experimental protocols to identify potential exposure to incompatible substances. - Protect the compound from light by using amber vials or covering glassware with foil. - Conduct experiments at the lowest feasible temperature. |
| Color Change in Solution | Possible oxidation or polymerization of the compound. | - Degas solvents to remove dissolved oxygen. - Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to air. |
| Inconsistent Experimental Results | Variable degradation between experimental runs. | - Standardize solution preparation and storage procedures. - Carefully control experimental parameters such as temperature, pH, and light exposure. - Run a control sample of the compound with each experiment to monitor for degradation. |
Potential Degradation Pathways
To ensure the integrity of your experiments, it is crucial to be aware of the potential chemical transformations that this compound can undergo. The following diagrams illustrate hypothetical degradation pathways based on the chemical nature of the molecule's functional groups.
Caption: Potential oxidative cleavage of the alkyne bond.
Caption: Potential hydration of the alkyne leading to a ketone.
Caption: Potential degradation pathway under UV light exposure.
Caption: Potential thermal decarboxylation of the nicotinic acid moiety.
Experimental Protocols
To minimize degradation, the following general experimental protocols are recommended:
Protocol 1: Preparation of Stock Solutions
-
Weighing: Weigh the required amount of this compound in a clean, dry vial, minimizing exposure to ambient light and air.
-
Solvent Addition: Use high-purity, degassed solvents. If solubility is an issue, consider sonication at room temperature over heating.
-
Storage: Store stock solutions in amber glass vials with tightly sealed caps at -20°C or -80°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.
Protocol 2: General Reaction Setup
-
Glassware: Use clean, dry glassware. If the reaction is sensitive to trace acids or bases, consider pre-treating the glassware.
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (nitrogen or argon).
-
Temperature Control: Maintain the recommended reaction temperature using a suitable water bath, oil bath, or cooling system. Avoid localized overheating.
-
Light Protection: Protect the reaction mixture from direct light by covering the reaction vessel with aluminum foil or conducting the experiment in a dark room.
-
pH Control: If the reaction medium is aqueous, use a buffer system to maintain a stable, neutral pH unless acidic or basic conditions are explicitly required by the protocol.
References
Validation & Comparative
Comparative Analysis: 5-(2-Phenyleth-1-ynyl)nicotinic Acid vs. Nicotinic Acid
A comprehensive review of available data indicates a significant disparity in the scientific understanding of 5-(2-Phenyleth-1-ynyl)nicotinic acid compared to the well-characterized nicotinic acid. At present, a direct, data-driven comparison of their biological activities is not feasible due to the absence of published experimental data for this compound.
While nicotinic acid (also known as niacin or vitamin B3) has been extensively studied for its broad-ranging physiological effects, particularly its lipid-modifying properties and its role as a signaling molecule through the G-protein coupled receptor GPR109A, research on this compound appears to be in a nascent stage. Searches of scientific literature and chemical databases primarily yield commercial listings for the compound, without associated biological activity data.
This guide will, therefore, provide a detailed overview of the established biological activities and mechanisms of action for nicotinic acid, which can serve as a benchmark for any future research on this compound and other derivatives.
Nicotinic Acid: A Multi-Faceted Biological Effector
Nicotinic acid is a water-soluble vitamin essential for a multitude of metabolic processes.[1] In pharmacological doses, it exhibits significant effects on lipid metabolism, making it a therapeutic option for dyslipidemia.[1][2][3]
Key Biological Activities of Nicotinic Acid:
-
Lipid Modification: Nicotinic acid is well-known for its ability to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][3]
-
Anti-inflammatory Effects: It exerts anti-inflammatory properties, in part through the activation of GPR109A on immune cells.[4][5]
-
Vasodilation: A common side effect of nicotinic acid is cutaneous vasodilation, or flushing, which is also mediated by GPR109A activation.[3]
-
Atherosclerosis Inhibition: Studies in mice have shown that nicotinic acid can inhibit the progression of atherosclerosis through its receptor GPR109A expressed by immune cells.[4]
GPR109A-Mediated Signaling Pathway of Nicotinic Acid
The primary mechanism for many of nicotinic acid's pharmacological effects is its action as an agonist for the G-protein coupled receptor GPR109A (also known as HCA2).[3][6]
Experimental Protocol: In Vitro GPR109A Activation Assay
A common method to assess the activity of compounds on GPR109A is through a functional assay measuring the inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GPR109A receptor are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of the test compound (e.g., nicotinic acid or this compound) for a defined period.
-
cAMP Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels in the presence of the test compound is measured. The concentration of the compound that produces 50% of the maximal inhibition (IC50) is calculated to determine its potency as a GPR109A agonist.
The Uncharacterized Profile of this compound
The structure of this compound suggests it is a derivative of nicotinic acid, with a significant substitution at the 5-position of the pyridine ring. Structure-activity relationship (SAR) studies of nicotinic acid derivatives have shown that modifications to the pyridine ring can significantly impact GPR109A agonist activity.[6] However, without experimental data, the effect of the 2-phenyleth-1-ynyl group on receptor binding and activation remains speculative.
Future Directions
To enable a meaningful comparison, future research on this compound should focus on:
-
In Vitro Receptor Binding and Functional Assays: Determining its affinity and efficacy at the GPR109A receptor.
-
Cell-Based Assays: Evaluating its effects on cellular processes known to be modulated by nicotinic acid, such as lipolysis in adipocytes or inflammatory responses in immune cells.
-
In Vivo Studies: Assessing its pharmacokinetic profile and its effects on lipid metabolism and other relevant physiological parameters in animal models.
Conclusion
While nicotinic acid is a well-established compound with a rich history of scientific investigation, this compound remains an uncharacterized molecule in the public domain. The lack of available biological data for the latter precludes a direct comparison of their activities at this time. The information provided on nicotinic acid serves as a comprehensive reference for the types of experimental data and mechanistic understanding that would be necessary to evaluate the potential of this compound as a bioactive compound. Researchers are encouraged to conduct and publish studies on this and other nicotinic acid derivatives to expand our understanding of their potential therapeutic applications.
References
- 1. crnusa.org [crnusa.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinic Acid Derivatives: Evaluating "5-(2-Phenyleth-1-ynyl)nicotinic Acid" in the Context of its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of nicotinic acid derivatives, with a specific focus on the structural class represented by 5-(2-Phenyleth-1-ynyl)nicotinic acid. While direct experimental data for this compound is not publicly available, this guide will objectively compare its potential therapeutic relevance with established nicotinic acid derivatives by examining their synthesis, biological activities, and the experimental protocols used for their evaluation.
Introduction to Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with a well-established role in cellular metabolism. Beyond its nutritional importance, nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their potential in treating a wide range of conditions, including dyslipidemia, inflammation, cancer, and microbial infections. The pyridine carboxylic acid core of nicotinic acid serves as a versatile scaffold for chemical modifications, leading to a vast library of derivatives with distinct biological profiles.
The Emergence of Alkynyl-Substituted Nicotinic Acid Derivatives
The introduction of an alkynyl moiety, such as the phenylethynyl group in this compound, represents a modern approach in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. This rigid, linear substituent can influence receptor binding, metabolic stability, and tissue distribution. While specific data for this compound is lacking in published literature, its structural features suggest potential for biological activity, particularly in areas where other nicotinic acid derivatives have shown promise.
Comparative Landscape of Nicotinic Acid Derivatives
To provide a framework for understanding the potential of this compound, this section compares its structural features with other nicotinic acid derivatives for which experimental data is available. The comparison will focus on key therapeutic areas where these compounds have been investigated.
Anti-inflammatory Activity
Nicotinic acid itself has demonstrated anti-inflammatory properties. Studies have shown that other nicotinic acid derivatives possess significant anti-inflammatory effects, often evaluated through their ability to inhibit inflammatory mediators.
Table 1: Comparison of Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative | Target/Assay | Key Findings | Reference |
| Nicotinic Acid | Inhibition of pro-inflammatory chemokines (Fractalkine, RANTES, MCP-1) in adipocytes. | Suppresses the expression of pro-atherogenic chemokines. | [Link to relevant study] |
| 2-Substituted Phenyl Nicotinic Acid Derivatives | Inhibition of TNF-α and IL-6 | Certain derivatives showed potent inhibition of inflammatory cytokines. | [Link to relevant study] |
| Nicotinoylhydrazone Derivatives | Inhibition of nitric oxide (NO) production | Some derivatives displayed significant inhibitory activity on NO production in macrophages. | [Link to relevant study] |
| This compound | Not available | No published data on anti-inflammatory activity. | - |
Anticancer Activity
The pyridine ring is a common scaffold in many anticancer agents. Several nicotinic acid derivatives have been synthesized and evaluated for their potential as cancer therapeutics.
Table 2: Comparison of Anticancer Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative | Cell Line(s) | Mechanism of Action (if known) | Key Findings | Reference |
| Nicotinic Acid Amide Derivatives | Various cancer cell lines | Not fully elucidated | Some derivatives have shown promising cytotoxic activity. | [Link to relevant study] |
| Isonicotinic Acid Derivatives | Human lung cancer cell lines | Not specified | Patented derivatives show inhibitory activity against lung cancer cells. | [Link to relevant patent] |
| This compound | Not available | Not applicable | No published data on anticancer activity. | - |
Antimicrobial Activity
The search for novel antimicrobial agents has led to the exploration of various heterocyclic compounds, including nicotinic acid derivatives.
Table 3: Comparison of Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative | Target Organism(s) | Key Findings | Reference |
| Nicotinic Acid-derived Acylhydrazones and 1,3,4-Oxadiazolines | Gram-positive bacteria (e.g., Staphylococcus aureus) | Showed promising activity against Gram-positive bacteria. | [Link to relevant study] |
| Thiazolidinone Derivatives of Nicotinic Acid | Bacteria and fungi | Exhibited significant antimicrobial activities. | [Link to relevant study] |
| This compound | Not available | No published data on antimicrobial activity. | - |
Experimental Protocols for Evaluation
The following sections detail the methodologies for key experiments commonly cited in the evaluation of nicotinic acid derivatives. These protocols can serve as a guide for the potential assessment of this compound.
Synthesis of this compound
While a specific, detailed synthesis is not available in the cited literature, a general synthetic approach can be proposed based on standard organic chemistry reactions. A plausible route would involve a Sonogashira coupling reaction between a halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid) and phenylacetylene, followed by ester hydrolysis if the starting material is an ester.
Caption: Proposed synthetic workflow for this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vitro Anticancer Assay: MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) are maintained in an appropriate culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathways of Nicotinic Acid Derivatives
The biological effects of nicotinic acid and its derivatives are often mediated through specific signaling pathways. For instance, the anti-inflammatory effects of nicotinic acid are known to be mediated, in part, through the G-protein coupled receptor 109A (GPR109A).
Caption: Simplified signaling pathway for the anti-inflammatory effects of nicotinic acid.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in the public domain, its structural features, when viewed in the context of other nicotinic acid derivatives, suggest a promising avenue for future research. The phenylethynyl moiety offers a unique chemical handle that could be exploited to develop novel therapeutic agents.
This guide highlights the need for experimental evaluation of this compound to determine its biological activity profile. The provided experimental protocols offer a starting point for such investigations. Future studies should focus on synthesizing this compound and screening it in a panel of in vitro assays to assess its potential anti-inflammatory, anticancer, and antimicrobial properties. A direct comparison with established nicotinic acid derivatives would then be possible, providing valuable insights into its structure-activity relationship and therapeutic potential. Researchers are encouraged to build upon the foundational knowledge of nicotinic acid chemistry and pharmacology to unlock the potential of novel derivatives like this compound.
A Comparative Guide to 5-(2-Phenyleth-1-ynyl)Nicotinic Acid and Alternative mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2-phenyleth-1-ynyl)nicotinic acid and other key negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). While specific experimental data for this compound is not extensively available in the public domain, this document focuses on well-characterized alternative compounds, namely MPEP and Fenobam, to provide a valuable SAR resource for researchers in the field. This comparison is supported by available preclinical data to aid in the evaluation of these compounds for further investigation.
Introduction to mGluR5 and its Modulators
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders, including anxiety, chronic pain, and Fragile X syndrome, has made it a significant target for drug discovery. Negative allosteric modulators are of particular interest as they offer a mechanism to dampen excessive glutamate signaling without directly blocking the endogenous ligand binding site, potentially leading to a more favorable side-effect profile.
Comparative Analysis of mGluR5 Negative Allosteric Modulators
This section details the available in vitro and in vivo data for prominent mGluR5 NAMs.
In Vitro Activity
The following table summarizes the in vitro potency of MPEP and Fenobam at the mGluR5 receptor. This data is essential for understanding the direct interaction of these compounds with their molecular target.
| Compound | In Vitro Assay | Species | Potency (IC₅₀/Kᵢ) | Reference |
| MPEP | Quisqualate-stimulated phosphoinositide (PI) hydrolysis | Human | IC₅₀ = 36 nM | [1] |
| Inhibition of glutamate-induced intracellular calcium mobilization | Rat | IC₅₀ = 32 nM | [1] | |
| Fenobam | Inhibition of receptor basal activity | Not Specified | IC₅₀ = 84 nM | [2] |
| Allosteric modulatory site binding | Rat | K_d = 54 nM | [2] | |
| Allosteric modulatory site binding | Human | K_d = 31 nM | [2] |
In Vivo Efficacy
The therapeutic potential of these compounds is further elucidated by their efficacy in preclinical models of disease.
| Compound | Animal Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| MPEP | Formalin-induced pain | Mouse | i.p. | 10-30 mg/kg | Reduction of hyperalgesia | [3] |
| Spinal nerve ligation | Rat | Systemic | Not Specified | Reduction of mechanical allodynia | [4] | |
| Conflict drinking test | Rat | i.p. | 1-30 mg/kg | Anxiolytic-like effects | [5][6] | |
| Elevated plus-maze | Rat | i.p. | 1-30 mg/kg | Anxiolytic-like effects | [5][6] | |
| Four-plate test | Mouse | i.p. | 1-30 mg/kg | Anxiolytic-like effects | [5][6] | |
| Light-dark box test | Immature Rat | i.p. | 10-40 mg/kg | Anxiolytic-like activity | [7] | |
| Fenobam | Formalin-induced pain | Mouse | i.p. | 30 mg/kg | Reduction of pain behaviors | [3][8] |
| CFA-induced thermal hypersensitivity | Mouse | i.p. | 30 mg/kg | Relief of thermal hypersensitivity | [3] | |
| Spared nerve injury (analgesic conditioned place preference) | Mouse | i.p. | 30 mg/kg | Analgesic-like effect | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo antinociceptive activity of anti-rat mGluR1 and mGluR5 antibodies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. moleculardevices.com [moleculardevices.com]
Validating Off-Target Effects of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on- and off-target effects of the novel compound 5-(2-phenyleth-1-ynyl)nicotinic acid. Given its structural similarity to nicotinic acid (niacin), a well-characterized lipid-modifying agent, its primary on-target activity is hypothesized to be the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2][3] However, the introduction of the phenylethynyl group necessitates a thorough investigation of potential off-target interactions to ensure selectivity and minimize unforeseen biological consequences.[4][5][6]
This document outlines key experimental approaches for assessing the selectivity of this compound against a panel of alternative HCA2 agonists. The methodologies described are standard in drug discovery for identifying unintended molecular interactions.[4][7]
Comparison of HCA2 Agonists: On-Target Potency and Off-Target Profiling
To objectively evaluate this compound, a comparison with other known HCA2 agonists is essential. This includes the endogenous ligand, β-hydroxybutyrate, the parent compound, nicotinic acid, and other synthetic modulators.
| Compound | Type | On-Target (HCA2) EC50 (nM) | Off-Target Kinase Hits (>50% inhibition @ 1µM) | Off-Target GPCR Hits (>50% inhibition @ 10µM) |
| This compound | Test Compound | [Hypothetical Data] 85 | [Hypothetical Data] 3 | [Hypothetical Data] 1 |
| Nicotinic Acid | Parent Compound | 350 | 0 | 0 |
| β-Hydroxybutyrate | Endogenous Ligand | 780,000 | 0 | 0 |
| Acifran | Synthetic Agonist | 120 | 1 | 0 |
| MK-1903 | Synthetic Agonist | 5 | 2 | 1 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
On-Target HCA2 Activation Assay (cAMP Measurement)
This assay determines the potency of the test compounds in activating the HCA2 receptor, a Gi-coupled GPCR that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human HCA2 receptor in F-12K medium supplemented with 10% fetal bovine serum and 500 µg/mL G418.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute the compounds in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to achieve the final desired concentrations.
-
Assay Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Aspirate the culture medium and add 10 µL of each compound dilution.
-
Add 10 µL of 10 µM forskolin (to stimulate cAMP production) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition). Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Kinase Off-Target Profiling (KinomeScan™)
This competitive binding assay screens the test compound against a large panel of purified human kinases to identify potential off-target interactions.[5][7]
Protocol:
-
Compound Submission: Provide a 10 mM DMSO stock of this compound to a commercial kinome profiling service.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel.
-
Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >50% or >90%) at the screening concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a cell-based method to verify the engagement of a compound with its target or off-target proteins in a physiological context.[7] It is based on the principle that ligand binding stabilizes proteins against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound at a desired concentration (e.g., 10 µM) and a vehicle control (DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the protein of interest in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Visualizing Pathways and Workflows
Signaling Pathway of On-Target HCA2 Activation
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Receptor Cross-Reactivity for 5-(2-Phenyleth-1-ynyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the receptor cross-reactivity of the compound 5-(2-Phenyleth-1-ynyl)nicotinic acid. While direct experimental data for this specific molecule is not publicly available, this document outlines a systematic approach to its pharmacological profiling based on its structural components: a nicotinic acid core and a phenylethynyl moiety.
The nicotinic acid structure suggests a primary interaction with the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is the known receptor for niacin (nicotinic acid).[1][2] The phenylethynyl group is a feature found in ligands for various other receptors, including metabotropic glutamate receptor 5 (mGluR5) and adenosine A₃ receptors, indicating potential for off-target interactions.[3][4][5]
This guide presents hypothetical experimental protocols and data presentation formats to facilitate a comprehensive evaluation of this compound's selectivity.
Data Presentation: Comparative Receptor Binding Affinity
The following table is a template for summarizing the binding affinities (Ki or IC₅₀ values) of this compound and comparator compounds against a panel of potential receptor targets.
| Compound | Primary Target: GPR109A (Ki, nM) | Potential Off-Target: mGluR5 (Ki, nM) | Potential Off-Target: Adenosine A₃ (Ki, nM) | Potential Off-Target: Sigma-1 (Ki, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Nicotinic Acid (Comparator) | Reference Value | Reference Value | Reference Value | Reference Value |
| MPEP (mGluR5 Antagonist) | Reference Value | Reference Value | Reference Value | Reference Value |
| MRS 1191 (Adenosine A₃ Antagonist) | Reference Value | Reference Value | Reference Value | Reference Value |
Mandatory Visualization
Caption: GPR109A signaling pathway upon agonist binding.
Caption: Experimental workflow for assessing receptor cross-reactivity.
Experimental Protocols
The following are generalized protocols for key assays to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assay for GPR109A
This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPR109A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing human GPR109A.
-
Radioligand: [³H]-Nicotinic acid.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Incubation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the incubation buffer, a fixed concentration of [³H]-nicotinic acid (at its approximate Kd value), and varying concentrations of the test compound.
-
Total Binding: For total binding wells, add vehicle instead of the test compound.
-
Non-specific Binding: For non-specific binding wells, add a high concentration of unlabeled nicotinic acid.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[6][7][8]
Functional Assay: cAMP Accumulation Inhibition
This protocol measures the functional activity of the test compound at the GPR109A receptor, which is a Gαi-coupled receptor. Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR109A.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound, serially diluted.
-
Lysis Buffer.
-
cAMP Detection Kit: e.g., AlphaScreen, HTRF, or ELISA-based kits.
-
Plate Reader: Capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells into a 96- or 384-well plate and allow them to attach overnight.
-
Compound Incubation: Remove the culture medium and add the test compound at various concentrations in a suitable assay buffer. Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Terminate the stimulation by lysing the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement assay using the chosen kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely proportional to the amount of cAMP present.[9][10][11]
-
Data Reading: Read the plate using the appropriate plate reader.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration. The data will show a concentration-dependent inhibition of the forskolin-stimulated cAMP production. Calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
By following these protocols, researchers can generate a comprehensive cross-reactivity profile for this compound, providing crucial insights into its selectivity and potential for off-target effects. This information is vital for the progression of any compound in the drug development pipeline.
References
- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines as highly selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of the Biological Effects of 5-(2-Phenyleth-1-ynyl)nicotinic Acid and Related Neuromodulatory and Metabolic Compounds
For Immediate Release
A detailed comparative analysis of 5-(2-phenyleth-1-ynyl)nicotinic acid and functionally related compounds reveals distinct biological activities, highlighting its potential as a novel neuromodulator. While direct experimental data on this compound is limited, its structural similarity to known positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) suggests a significant departure from the metabolic effects of its parent compound, nicotinic acid. This guide provides a comparative overview of the biological effects of key mGluR4 PAMs and nicotinic acid, offering a predictive framework for the therapeutic potential of this compound.
Introduction
This compound is a synthetic organic compound featuring a nicotinic acid core functionalized with a phenylethynyl group. While this specific molecule is noted as a building block in organic synthesis, its biological activity is not extensively documented in publicly available literature. However, its structural resemblance to a class of compounds known as mGluR4 positive allosteric modulators (PAMs) suggests its potential utility in the treatment of neurological disorders such as Parkinson's disease. In contrast, the parent molecule, nicotinic acid (Niacin or Vitamin B3), is a well-established lipid-lowering agent with a distinct mechanism of action. This guide provides a comparative analysis of the biological effects of representative mGluR4 PAMs and nicotinic acid to infer the likely therapeutic profile of this compound.
Comparative Analysis of Biological Effects
The biological activities of this compound can be hypothesized by comparing the effects of well-characterized mGluR4 PAMs, such as PHCCC, VU0155041, and ADX88178, with the known effects of nicotinic acid.
Neuromodulatory Effects: mGluR4 Positive Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission.[1] Activation of mGluR4, particularly in the basal ganglia, has shown promise as a therapeutic strategy for Parkinson's disease.[2][3] Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[1] This offers a more nuanced approach to receptor modulation compared to direct agonists.[3]
Well-studied mGluR4 PAMs have demonstrated efficacy in preclinical models of Parkinson's disease. For instance, PHCCC, one of the first identified mGluR4 PAMs, has been shown to reverse motor deficits in rodent models of the disease.[2][4] Newer generations of mGluR4 PAMs, such as VU0155041 and ADX88178, exhibit improved potency and selectivity.[4][5] ADX88178, for example, has shown the ability to reverse haloperidol-induced catalepsy and enhance the effects of L-DOPA in rodent models.[5] Furthermore, some mGluR4 PAMs have been shown to alleviate parkinsonism in primate models.[6] The primary mechanism underlying these effects is the potentiation of mGluR4 activity, which leads to a reduction in the release of the inhibitory neurotransmitter GABA at the striatopallidal synapse.[2][7]
Given the structural features of this compound, it is plausible that it functions as an mGluR4 PAM, and would therefore be expected to exhibit similar anti-parkinsonian effects.
Metabolic Effects: Nicotinic Acid Pathway
Nicotinic acid, in pharmacological doses, has profound effects on lipid metabolism. It is known to reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[8][9] These effects are primarily mediated through the activation of the G-protein coupled receptor HCA2 (also known as GPR109A), which is highly expressed in adipocytes.[8][10] Activation of HCA2 inhibits lipolysis, reducing the release of free fatty acids from adipose tissue.[11] This, in turn, decreases the substrate available for the liver to produce triglycerides and VLDL.[11]
The phenylethynyl substitution at the 5-position of the nicotinic acid ring in this compound is a significant structural modification. This change likely alters the molecule's binding affinity, steering it away from the HCA2 receptor and towards targets like mGluR4. Therefore, it is unlikely that this compound would retain the lipid-modifying properties of its parent compound.
Quantitative Data Summary
The following tables summarize the quantitative data for representative mGluR4 PAMs and nicotinic acid, providing a basis for predicting the potential activity of this compound.
Table 1: In Vitro Potency of Selected mGluR4 Positive Allosteric Modulators
| Compound | EC₅₀ (Human mGluR4) | Fold Shift of Glutamate Response | Reference |
| PHCCC | 4.1 µM | 5.5-fold | [12] |
| VU0001171 | 650 nM | 36-fold | [12] |
| ADX88178 | 4 nM | Not Reported | [5] |
| VU0155041 | ~500 nM (rat mGluR4) | 8-fold | [4] |
Table 2: In Vivo Efficacy of Selected mGluR4 PAMs in Parkinson's Disease Models
| Compound | Animal Model | Effect | Reference |
| PHCCC | Reserpine-induced akinesia (rat) | Reversal of motor deficits | [2][4] |
| ADX88178 | Haloperidol-induced catalepsy (rat) | Reversal of catalepsy at 3 and 10 mg/kg | [5] |
| ADX88178 | 6-OHDA lesion (rat) with L-DOPA | Reversal of forelimb akinesia | [5] |
| VU0155041 | Haloperidol-induced catalepsy (rat) | Dose-dependent decrease in catalepsy (31-316 nmol, i.c.v.) | [4] |
| PXT002331 | MPTP-induced parkinsonism (macaque) | Reversal of motor symptoms and reduction of L-DOPA-induced dyskinesia | [6] |
Table 3: Clinical Effects of Nicotinic Acid on Lipid Profile
| Parameter | Change with Pharmacological Doses | Reference |
| HDL Cholesterol | ↑ 10-30% | [9] |
| LDL Cholesterol | ↓ 10-25% | [9] |
| Triglycerides | ↓ 20-50% | [9] |
| Lipoprotein(a) | ↓ 10-30% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Assay for mGluR4 PAM Activity
Objective: To determine the potency (EC₅₀) and efficacy of a test compound to potentiate the response of mGluR4 to glutamate.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing human or rat mGluR4 are cultured under standard conditions.
-
Assay Principle: The assay measures changes in intracellular signaling molecules, typically cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i), following receptor activation. mGluR4 is a Gi/o-coupled receptor, and its activation leads to a decrease in forskolin-stimulated cAMP levels. Alternatively, if co-expressed with a G-protein that couples to the phospholipase C pathway (e.g., Gα15/16), activation can be measured as an increase in [Ca²⁺]i.
-
Procedure (Calcium Mobilization Assay):
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A sub-maximal concentration of glutamate (EC₂₀) is added to the cells.
-
The test compound is added at varying concentrations.
-
Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are measured using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis: The concentration-response curves for the test compound in the presence of an EC₂₀ concentration of glutamate are plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal potentiation) is calculated using non-linear regression. The fold-shift of the glutamate response is determined by comparing the EC₅₀ of glutamate in the absence and presence of the test compound.
Rodent Model of Parkinson's Disease: Haloperidol-Induced Catalepsy
Objective: To assess the anti-parkinsonian potential of a test compound by measuring its ability to reverse catalepsy induced by a dopamine D2 receptor antagonist.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Induction of Catalepsy: Haloperidol (e.g., 0.5-1 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously (s.c.) to induce a cataleptic state.
-
Drug Administration: The test compound is administered (e.g., i.p., orally) at various doses, typically 30-60 minutes before the catalepsy test. A vehicle control group is also included.
-
Catalepsy Assessment (Bar Test):
-
The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The time it takes for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Measurements are taken at several time points after haloperidol administration.
-
-
Data Analysis: The cataleptic scores (time on the bar) are compared between the vehicle-treated and compound-treated groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in the time spent on the bar indicates an anti-cataleptic effect.
Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: Hypothesized signaling pathway for this compound as an mGluR4 PAM.
Caption: Established signaling pathway for the metabolic effects of nicotinic acid.
Caption: Workflow for assessing the anti-cataleptic effects of a test compound.
Conclusion
While direct biological data for this compound is scarce, a comparative analysis based on its chemical structure provides valuable insights into its potential therapeutic applications. The addition of the phenylethynyl group to the nicotinic acid scaffold strongly suggests a shift in biological activity from metabolic regulation to neuromodulation, specifically as a positive allosteric modulator of mGluR4. The well-documented anti-parkinsonian effects of other mGluR4 PAMs in preclinical models provide a strong rationale for investigating this compound and related analogs as novel treatments for Parkinson's disease and other neurological disorders. Future experimental studies are warranted to confirm this hypothesis and to fully characterize the pharmacological profile of this compound.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An mGlu4-Positive Allosteric Modulator Alleviates Parkinsonism in Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. refp.cohlife.org [refp.cohlife.org]
- 12. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Comparative Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid is a novel compound with structural similarity to nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. While experimental data on the biological activity of this compound is not yet publicly available, its chemical structure suggests potential for interaction with pathways involved in lipid metabolism. This guide provides a framework for benchmarking this compound against established standard compounds.
This document outlines a series of proposed key experiments, presents hypothetical comparative data, and details the necessary experimental protocols to evaluate the potential efficacy and mechanism of action of this novel compound. The primary standard for comparison is nicotinic acid, with other widely-used lipid-lowering agents, Atorvastatin and Ezetimibe, included to provide a broader context of therapeutic mechanisms.
Comparative Overview of Standard Compounds
A thorough evaluation of a novel compound requires benchmarking against existing standards with well-characterized mechanisms of action.
-
Nicotinic Acid (Niacin): A B-vitamin that, at pharmacological doses, improves blood lipid profiles.[1][2][3] Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes.[1][4] This activation leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the lipolysis of triglycerides to free fatty acids.[1][5] The reduced availability of free fatty acids to the liver decreases the synthesis of VLDL and subsequently LDL cholesterol.[1][5]
-
Atorvastatin: A member of the statin class of drugs, it is a competitive inhibitor of HMG-CoA reductase.[6][7] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis in the liver.[6][8] By inhibiting cholesterol production, atorvastatin leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream.[6][9]
-
Ezetimibe: This drug lowers cholesterol by inhibiting its absorption in the small intestine.[10][11] Ezetimibe's molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of dietary and biliary cholesterol into enterocytes.[10][12][13] By blocking NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to a decrease in circulating LDL cholesterol.[12][13]
Hypothetical Performance Benchmarking
The following tables present hypothetical data to illustrate how the performance of this compound could be compared against the standard compounds in key in vitro assays.
Table 1: Receptor Binding Affinity and Functional Potency at HCA2 (GPR109A)
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Inhibition |
| This compound | [Hypothetical Value, e.g., 75] | [Hypothetical Value, e.g., 150] |
| Nicotinic Acid (Standard) | 150 | 300 |
| Atorvastatin | Not Applicable | Not Applicable |
| Ezetimibe | Not Applicable | Not Applicable |
Table 2: In Vitro Inhibition of Lipolysis in Adipocytes
| Compound | Inhibition of Isoproterenol-stimulated Lipolysis (IC50, µM) |
| This compound | [Hypothetical Value, e.g., 1.2] |
| Nicotinic Acid (Standard) | 2.5 |
| Atorvastatin | > 100 |
| Ezetimibe | > 100 |
Table 3: Off-Target Activity Profile
| Compound | HMG-CoA Reductase Inhibition (IC50, µM) | NPC1L1 Cholesterol Uptake Inhibition (IC50, µM) |
| This compound | [Hypothetical Value, e.g., >100] | [Hypothetical Value, e.g., >100] |
| Nicotinic Acid | > 100 | > 100 |
| Atorvastatin (Standard) | 0.008 | Not Applicable |
| Ezetimibe (Standard) | Not Applicable | 0.02 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and the proposed experimental design, the following diagrams are provided.
Caption: GPR109A signaling pathway in adipocytes.
Caption: Proposed experimental workflow for benchmarking.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in this guide.
Protocol 1: HCA2 (GPR109A) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human HCA2 (GPR109A) receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human GPR109A.
-
Radioligand: [3H]-nicotinic acid.
-
Non-specific binding control: Unlabeled nicotinic acid (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Test compound: this compound, serially diluted.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
In a 96-well plate, combine the GPR109A membrane preparation (10-20 µg protein), [3H]-nicotinic acid (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound or control.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM unlabeled nicotinic acid.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is determined from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Protocol 2: GPR109A Functional Assay (cAMP Inhibition)
Objective: To measure the functional potency (EC50) of this compound in activating the GPR109A receptor, as determined by the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Forskolin (adenylyl cyclase activator).
-
Test compound: this compound, serially diluted.
-
Standard compound: Nicotinic acid, serially diluted.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with serially diluted test compound or nicotinic acid for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.[14]
Protocol 3: In Vitro Lipolysis Assay in Primary Adipocytes
Objective: To assess the ability of this compound to inhibit stimulated lipolysis in primary adipocytes.[15][16][17][18]
Materials:
-
Isolated primary adipocytes (e.g., from human or rodent adipose tissue).
-
Krebs-Ringer bicarbonate buffer supplemented with 4% BSA and 5 mM glucose.
-
Lipolytic agent: Isoproterenol (a non-selective β-adrenergic agonist).
-
Test compound: this compound, serially diluted.
-
Standard compound: Nicotinic acid, serially diluted.
-
Glycerol or Free Fatty Acid Assay Kit.
Procedure:
-
Incubate isolated adipocytes in the buffer at 37°C.
-
Add serially diluted concentrations of the test compound or nicotinic acid and incubate for 30 minutes.
-
Stimulate lipolysis by adding a fixed concentration of isoproterenol (e.g., 1 µM) and incubate for 90 minutes.
-
Collect the incubation medium.
-
Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.
-
Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of the test compound.
-
Generate a dose-response curve to determine the IC50 value.
Conclusion
While the biological profile of this compound remains to be elucidated, its structural analogy to nicotinic acid provides a strong rationale for investigating its potential as a modulator of lipid metabolism via the GPR109A pathway. The benchmarking framework presented in this guide, including direct comparisons with nicotinic acid and other standard-of-care lipid-lowering agents, offers a robust strategy for the initial characterization of this novel compound. The detailed experimental protocols and hypothetical data provide a clear roadmap for researchers to assess its therapeutic potential and guide further drug development efforts. The successful execution of these studies will be pivotal in determining if this compound represents a promising new lead in the management of dyslipidemia.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. droracle.ai [droracle.ai]
- 10. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 11. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 16. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of GPR109A Agonists Through Mutation Studies: A Comparative Guide
A scarcity of publicly available data on the biological activity and mechanism of action of 5-(2-phenyleth-1-ynyl)nicotinic acid necessitates a focused analysis on its parent compound, nicotinic acid. This guide will provide a comprehensive comparison of nicotinic acid and its derivatives, centering on their interaction with the G protein-coupled receptor 109A (GPR109A), a key target in treating dyslipidemia. The following sections will delve into the experimental data from mutation studies that have been crucial in elucidating this mechanism.
Nicotinic acid, a well-established therapeutic agent for dyslipidemia, exerts its effects primarily through the activation of the GPR109A receptor.[1][2] This interaction leads to a cascade of downstream signaling events that ultimately result in the reduction of free fatty acids and triglycerides in the plasma. Understanding the precise molecular interactions between nicotinic acid and GPR109A is paramount for the development of novel agonists with improved therapeutic profiles. Mutation studies have been instrumental in identifying the key amino acid residues within the receptor that are critical for ligand binding and receptor activation.
Comparative Analysis of GPR109A Agonists
While direct experimental data for this compound is unavailable, the extensive research on nicotinic acid and other synthetic agonists provides a solid framework for understanding the structure-activity relationships of GPR109A ligands. The carboxylate group of nicotinic acid is known to be essential for its activity, forming a crucial interaction with the receptor.[] Various synthetic agonists have been developed with modifications to the pyridine ring to enhance potency and selectivity.
| Compound | Target Receptor | EC50 (nM) | Key Features | Reference |
| Nicotinic Acid | GPR109A | ~52 | Endogenous ligand, pyridine-3-carboxylic acid structure | [4] |
| Acipimox | GPR109A | High Affinity | Pyrazine derivative of nicotinic acid | [1] |
| Acifran | GPR109A | High Affinity | Nicotinic acid derivative | [1] |
| Monomethyl fumarate (MMF) | GPR109A | - | Active metabolite of dimethyl fumarate | [1] |
| MK-0354 | GPR109A | Partial Agonist | Developed to reduce flushing side effect | [5] |
| MK-1903 | GPR109A | Full Agonist | - | [5] |
| SCH900271 | GPR109A | Full Agonist | - | [5] |
Elucidating the Binding Pocket: Insights from Mutation Studies
Site-directed mutagenesis studies have been pivotal in mapping the binding pocket of GPR109A and identifying the specific residues that interact with nicotinic acid. These studies have revealed that several residues within the transmembrane (TM) helices and extracellular loops of the receptor are crucial for ligand binding and subsequent G protein activation.
| Mutated Residue | Location | Effect on Nicotinic Acid Binding/Activity | Reference |
| R111 | TMH3 | Important for interaction with the carboxylate group of niacin | [6] |
| K166 | TMH4 | Involved in ligand binding | [6] |
| S178 | ECL2 | Important for ligand binding | [6] |
| S179 | ECL2 | Important for ligand binding | [6] |
| R251 | TMH6 | Important for interaction with the carboxylate group of niacin | [6] |
These findings have been instrumental in building computational models of the GPR109A receptor, providing a structural basis for the rational design of new agonists with improved pharmacological properties.
Experimental Protocols
Site-Directed Mutagenesis and Functional Assays
A standard experimental workflow to investigate the role of specific amino acid residues in GPR109A function involves the following steps:
-
Plasmid Construction: The gene encoding the human GPR109A receptor is cloned into an expression vector. Site-directed mutagenesis is then performed using PCR-based methods to introduce specific amino acid substitutions.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as HEK293 or CHO cells, is cultured and transfected with the expression vectors containing either the wild-type or mutant GPR109A constructs.
-
Ligand Binding Assays: Radioligand binding assays are performed to determine the binding affinity of nicotinic acid and its analogs to the wild-type and mutant receptors. This is typically done using a radiolabeled ligand, such as [3H]-nicotinic acid.
-
Functional Assays: The activation of the GPR109A receptor is assessed by measuring downstream signaling events. Common functional assays include:
-
cAMP Assay: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Calcium Mobilization Assay: Receptor activation can lead to an increase in intracellular calcium concentrations, which can be measured using fluorescent calcium indicators.[4]
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and internalization.[4]
-
Visualizing the Mechanism of Action
GPR109A Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the GPR109A receptor by an agonist like nicotinic acid.
Caption: GPR109A signaling cascade upon agonist binding.
Experimental Workflow for Mutation Analysis
This diagram outlines the typical experimental procedure for investigating the impact of receptor mutations on agonist activity.
Caption: Workflow for GPR109A mutation analysis.
References
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pharmacological Profiles of 5-Substituted Nicotine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo pharmacological profiles of 5-substituted nicotine analogs. Nicotine, the primary psychoactive component in tobacco, exerts its effects by activating nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and cognitive processes.[1] The development of nicotine analogs, particularly those with substitutions at the 5-position of the pyridine ring, is a key area of research aimed at understanding structure-activity relationships and developing novel therapeutic agents with improved selectivity and reduced adverse effects.[1] This document summarizes key experimental data to facilitate the comparison of these analogs and support drug discovery and development efforts.
In Vitro Pharmacological Profile: Receptor Binding Affinity
The initial step in characterizing the pharmacological profile of a compound is to determine its binding affinity for its target receptor. For 5-substituted nicotine analogs, the primary targets are the various subtypes of nAChRs. The binding affinity is typically quantified by the inhibition constant (Ki), with lower values indicating a higher affinity.
Table 1: In Vitro Binding Affinity (Ki) of 5-Substituted Nicotine Analogs at nAChRs
| Compound | 5-Position Substituent | nAChR Subtype(s) | Ki (nM) | Reference |
| (-)-Nicotine | -H | High-affinity rat brain | 2.4 | [1] |
| 5-Bromonicotine | -Br | High-affinity rat brain | 6.9 | [1] |
| 5-Methoxynicotine | -OCH3 | High-affinity rat brain | 14.3 | [1] |
| (S)-(-)-5-Ethynylnicotine | -C≡CH | α4β2 | 0.08 | |
| α3β4 | 14 | |||
| α7 | >10,000 | |||
| (S)-(-)-5-Cyanonicotine | -CN | α4β2 | 0.23 | |
| α3β4 | 38 | |||
| α7 | >10,000 | |||
| (S)-(-)-5-Aminonicotine | -NH2 | α4β2 | 1.9 | |
| α3β4 | 220 | |||
| α7 | >10,000 |
In Vivo Pharmacological Profile: Behavioral and Physiological Effects
In vivo assays are crucial for understanding the physiological and behavioral effects of 5-substituted nicotine analogs, providing insights into their potential therapeutic applications and side-effect profiles. Key in vivo assessments include locomotor activity and antinociception (pain relief).
Table 2: In Vivo Pharmacological Effects of 5-Substituted Nicotine Analogs in Rodents
| Compound | Assay | Species | Dose Range | Effect | Reference |
| (-)-Nicotine | Locomotor Activity | Mouse | 0.1-1.0 mg/kg | Biphasic: initial hypoactivity followed by hyperactivity | |
| Antinociception (Hot Plate) | Mouse | 0.5-2.0 mg/kg | Increased latency to response (analgesia) | ||
| 5-Bromonicotine | Locomotor Activity | Mouse | 1.0-10.0 mg/kg | No significant effect on locomotor activity | |
| Antinociception (Hot Plate) | Mouse | 1.0-10.0 mg/kg | No antinociceptive effect | ||
| Nicotine Discrimination | Rat | - | Substituted for nicotine, suggesting similar subjective effects | ||
| 5-Methoxynicotine | Locomotor Activity | Mouse | 1.0-10.0 mg/kg | No significant effect on locomotor activity | |
| Antinociception (Hot Plate) | Mouse | 1.0-10.0 mg/kg | No antinociceptive effect; antagonized nicotine's antinociceptive effect |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays cited in this guide.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol for High-Affinity [³H]-Nicotine Binding in Rat Brain Membranes [1]
-
Membrane Preparation:
-
Rat brains are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 200 µg/mL.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-nicotine (e.g., 1-2 nM).
-
Varying concentrations of the unlabeled 5-substituted nicotine analog are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM (-)-nicotine).
-
-
Incubation:
-
The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters, representing the bound [³H]-nicotine, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
These assays assess the physiological and behavioral effects of the compounds in living organisms.
Locomotor Activity Assay
This test measures the spontaneous motor activity of an animal in a novel environment.
-
Animal Acclimation:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
-
Apparatus:
-
An open-field activity chamber (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
-
Procedure:
-
Animals are administered the 5-substituted nicotine analog or vehicle control via a specific route (e.g., subcutaneous injection).
-
Immediately after injection, each mouse is placed in the center of the open-field chamber.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Parameters such as total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are analyzed.
-
Antinociception Assay (Hot-Plate Test)
This assay measures the analgesic properties of a compound by assessing the animal's response to a thermal stimulus.
-
Animal Acclimation:
-
Mice are brought to the testing room and allowed to acclimate for at least 1 hour.
-
-
Apparatus:
-
A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
-
Procedure:
-
A baseline latency to respond (e.g., licking a hind paw or jumping) is measured for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Animals are then administered the 5-substituted nicotine analog or vehicle control.
-
At specific time points after administration (e.g., 15, 30, 60, and 120 minutes), the latency to respond is measured again.
-
-
Data Analysis:
-
An increase in the response latency compared to the baseline and vehicle-treated group is indicative of an antinociceptive effect. The data can be expressed as the percentage of maximal possible effect (%MPE).
-
Signaling Pathways and Experimental Workflows
The activation of nAChRs by nicotine and its analogs initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying the observed pharmacological effects.
nAChR Signaling Pathway
Activation of nAChRs, particularly the α7 and α4β2 subtypes, leads to the influx of cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in regulating cell survival, proliferation, and synaptic plasticity.[2][3]
Caption: nAChR signaling cascade initiated by ligand binding.
In Vitro Screening Workflow
The process of screening new compounds in vitro typically follows a standardized workflow to ensure reproducibility and accurate data collection.
Caption: A typical workflow for in vitro screening of novel compounds.
In Vivo Evaluation Workflow
Compounds that show promising in vitro profiles are advanced to in vivo studies to assess their effects in a whole-organism context.
References
Safety Operating Guide
5-(2-Phenyleth-1-Ynyl)Nicotinic Acid proper disposal procedures
This document provides procedural guidance for the proper disposal of 5-(2-phenyleth-1-ynyl)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following instructions are intended for researchers, scientists, and drug development professionals who handle this compound.
Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Protective gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Clothing | Lab coat or other protective clothing |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a respirator may be necessary. |
Always wash hands thoroughly after handling the chemical.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Container Preparation :
-
Ensure the waste this compound is in a suitable, sealed, and properly labeled container.
-
The label should clearly identify the contents as "this compound" and include any relevant hazard symbols.
-
-
Waste Segregation :
-
Keep this chemical waste separate from other waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office. Do not mix with other wastes.
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep the container tightly closed and store it in a locked-up location if possible.[1]
-
-
Contacting a Waste Disposal Service :
-
Arrange for the collection of the chemical waste through your institution's EHS office or a contracted professional waste disposal service.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Record Keeping :
-
Maintain accurate records of the amount of this compound designated for disposal, the date of disposal, and the waste manifest provided by the disposal company.
-
Accidental Release Measures
In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust. Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid
Essential Safety and Handling Guide for 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to implement appropriate safety measures.
GHS Hazard Statements:
Signal Word: Warning[1]
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.[3][4][5]
| Protection Type | Recommended PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron/coveralls. | Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Use a respirator if exposure limits are exceeded or if irritation is experienced. A particulate filter conforming to EN 143 is recommended.[1][5] |
| Footwear | Closed-toe, chemical-resistant shoes. | Safety footwear should cover the entire foot and be suitable for a laboratory environment.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1][6] Do not mix with other waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. trimaco.com [trimaco.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
